L-Ascorbic acid 2-phosphate magnesium
Beschreibung
inhibitor of ascorbate-2-sulfate sulfohydrolase from bovine live
Eigenschaften
IUPAC Name |
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O9P/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h2,4,7-9H,1H2,(H2,11,12,13)/t2-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJPAVRNWPDMOR-ZAFYKAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945987 | |
| Record name | 2-O-Phosphonohex-1-enofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23313-12-4, 109620-90-8 | |
| Record name | Ascorbic acid 2-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23313-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascorbate-2-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-Phosphonohex-1-enofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Ascorbic acid, 2-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Ascorbate-2-Phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-ASCORBYL-2-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKX4PM7299 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Physiochemical Properties of L-Ascorbic Acid 2-Phosphate Magnesium
For Researchers, Scientists, and Drug Development Professionals
L-Ascorbic acid 2-phosphate magnesium (APM), a stable derivative of Vitamin C, is a pivotal ingredient in pharmaceutical and cosmetic formulations. Its enhanced stability compared to L-ascorbic acid makes it a preferred choice for applications requiring sustained antioxidant activity. This guide provides a comprehensive overview of its core physiochemical properties, supported by available data and methodologies.
Core Physiochemical Data
The following table summarizes the key quantitative properties of this compound. It is important to note that some literature presents the molecular formula and weight for the anhydrous salt, while others specify the hydrated form. The most frequently cited chemical formula is C₁₂H₁₂Mg₃O₁₈P₂.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂Mg₃O₁₈P₂ or C₆H₉MgO₉P | [1][2][3] |
| Molecular Weight | ~579.08 g/mol (for C₁₂H₁₂Mg₃O₁₈P₂) or ~280.41 g/mol (for C₆H₉MgO₉P) | [3][4] |
| Appearance | White to slightly yellowish, odorless powder.[5] | [5] |
| Solubility | Soluble in water and dilute acids.[5][6] Insoluble in organic solvents like ethanol, ether, and chloroform.[5] One source specifies solubility in PBS (pH 7.2) as 1 mg/ml.[7] To aid dissolution, warming the aqueous solution to 40°C is effective.[6][8] | [5][6][7][8] |
| Stability | Highly stable in aqueous solutions, especially compared to L-ascorbic acid.[6][8] It is light-stable and oxygen-stable.[6][8] Studies show it retains over 95% of its potency in aqueous solution at 40°C.[6][8] It is stable at 80°C for up to 20 hours.[6] May discolor in formulations with a pH below 6, with optimal stability in the pH range of 6.0 - 7.0.[6] | [6][8] |
| Hygroscopicity | Hygroscopic.[5] | [5] |
| pKa | Potentiometric titrations have been used to study the complexing properties between Mg²⁺ and the L-ascorbic acid 2-phosphate ligand in aqueous solution.[9] However, specific pKa values for the magnesium salt are not readily available in the reviewed literature. | [9] |
Experimental Protocols
Detailed experimental protocols for determining the physiochemical properties of APM are often proprietary. However, based on established analytical techniques, the following methodologies are standard for characterizing such compounds.
1. Solubility Determination
A common method involves the equilibrium solubility assay.
-
Objective: To determine the concentration of APM at which a saturated solution is obtained in a specific solvent.
-
Methodology:
-
An excess amount of APM powder is added to a known volume of the solvent (e.g., deionized water, PBS) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of APM in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
2. Stability Analysis
Stability is often assessed by subjecting the compound to various stress conditions and monitoring its degradation over time.
-
Objective: To evaluate the stability of APM under different pH, temperature, and light conditions.
-
Methodology (using HPLC):
-
Prepare aqueous solutions of APM at different pH values (e.g., 4, 6, 7, 8).
-
Aliquots of these solutions are stored under various conditions:
-
Elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Exposure to UV light.
-
Controlled room temperature (as a control).
-
-
At specified time points (e.g., 0, 24, 48, 72 hours), samples are withdrawn.
-
The concentration of the remaining APM in each sample is determined by HPLC.
-
The degradation rate can be calculated to determine the compound's half-life under each condition.
-
3. pKa Determination
Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of a substance.
-
Objective: To determine the pKa values of the acidic and basic functional groups in APM.
-
Methodology:
-
A solution of APM with a known concentration is prepared in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. A study on the structural characterization of APM in aqueous solution utilized potentiometric titrations with NaOH.[9]
-
Biological Conversion and Signaling
In biological systems, this compound serves as a pro-drug for L-ascorbic acid. It is enzymatically hydrolyzed by phosphatases, which are present in cell membranes, to release the active Vitamin C.[9] This slow enzymatic conversion is responsible for its long-acting effects.[9][10] The released ascorbic acid then participates in various cellular processes, including collagen synthesis and antioxidant defense.[11][12]
The process of enzymatic conversion is crucial for the biological activity of APM. This can be visualized as a straightforward workflow.
Caption: Enzymatic conversion of APM to active L-Ascorbic Acid.
References
- 1. specialchem.com [specialchem.com]
- 2. ases.in [ases.in]
- 3. l-ascorbic acid-2-phosphate magnesium salt | C6H9O9P.Mg | CID 54710612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Magnesium ascorbyl phosphate | 113170-55-1 [chemicalbook.com]
- 6. lotioncrafter.com [lotioncrafter.com]
- 7. caymanchem.com [caymanchem.com]
- 8. naturishshop.com [naturishshop.com]
- 9. sciensano.be [sciensano.be]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Magnesium Ascorbyl Phosphate (Explained + Products) [incidecoder.com]
- 12. nbinno.com [nbinno.com]
A Technical Guide to the Synthesis and Purification of L-Ascorbic Acid 2-Phosphate Magnesium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of L-Ascorbic Acid 2-Phosphate Magnesium (AP-Mg), a stable derivative of Vitamin C with significant applications in cell culture, cosmetics, and as a precursor for pharmaceutical agents. This document details the chemical pathways, experimental protocols, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
L-Ascorbic acid (Vitamin C) is a potent antioxidant and an essential cofactor in various enzymatic reactions, including collagen synthesis. However, its inherent instability, particularly in aqueous solutions, limits its direct application in many formulations. L-Ascorbic Acid 2-Phosphate is a stable prodrug form of ascorbic acid, which, upon in-vivo enzymatic hydrolysis by phosphatases, releases the active Vitamin C. The magnesium salt of this phosphate (B84403) ester, this compound (AP-Mg), offers enhanced stability and bioavailability, making it a valuable compound in various scientific and commercial fields.[1][2]
This guide will focus on a common and effective synthetic route: the protection of L-ascorbic acid, followed by phosphorylation and subsequent conversion to the magnesium salt.
Synthesis Pathway
The synthesis of this compound is typically a multi-step process designed to selectively phosphorylate the C2 hydroxyl group of the ascorbic acid molecule. A widely employed strategy involves the protection of the more reactive C5 and C6 hydroxyl groups, followed by phosphorylation and deprotection.
Protection of L-Ascorbic Acid
To prevent unwanted side reactions during phosphorylation, the C5 and C6 hydroxyl groups of L-ascorbic acid are often protected as an acetal, most commonly with acetone (B3395972) to form 5,6-O-isopropylidene-L-ascorbic acid.
Phosphorylation
The protected 5,6-O-isopropylidene-L-ascorbic acid is then phosphorylated at the C2 position. A common phosphorylating agent for this reaction is phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Deprotection and Salt Formation
Following phosphorylation, the isopropylidene protecting group is removed under acidic conditions. The resulting L-ascorbic acid 2-phosphate is then converted to its magnesium salt by treatment with a suitable magnesium-containing base, such as magnesium oxide or magnesium hydroxide.[3]
References
- 1. CN1760199B - Method for preparing L-ascorbic acid-2-phosphate ester and salt - Google Patents [patents.google.com]
- 2. US4999437A - Preparation of ascorbic acid 2-phosphate and of 5, 6-isopropylideneascorbic acid and potassium magnesium l-ascorbate 2-phosphate as an advantageous salt of l-ascorbic acid 2- phosphate - Google Patents [patents.google.com]
- 3. US4724262A - Process for purifying L-ascorbic acid 2-phosphate - Google Patents [patents.google.com]
An In-depth Technical Guide to L-Ascorbic Acid 2-Phosphate Magnesium: Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of L-Ascorbic Acid 2-Phosphate Magnesium (APMg), a stable derivative of Vitamin C widely utilized in cell culture, cosmetics, and pharmaceutical research. This document delves into its molecular characteristics, stability profile under various conditions, and the analytical methodologies employed for its characterization.
Chemical Structure and Properties
This compound is a salt of the 2-phosphate ester of L-ascorbic acid. The phosphorylation at the C2 hydroxyl group of the ascorbic acid molecule imparts significant stability against oxidation compared to its parent compound, L-ascorbic acid.[1][2]
The precise structure of APMg in the solid state has been challenging to elucidate via single-crystal X-ray diffraction due to difficulties in obtaining suitable crystals.[3][4][5] However, its stoichiometric composition and the coordination of magnesium have been investigated using various analytical techniques.[3][4] Studies on the sodium salt (L-ascorbic acid 2-phosphate sodium, APNa) have provided insights into the probable coordination environment in the magnesium salt.[3][4][5] In aqueous solutions, APMg exists as a complex between magnesium ions and the L-ascorbic acid 2-phosphate ligand.[3]
Below is a diagram representing the chemical structure of the L-Ascorbic acid 2-phosphate anion.
Caption: Chemical structure of the L-Ascorbic acid 2-phosphate anion.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt | [6] |
| Synonyms | AA2P, Ascorbyl PM, Phospitan C | [6][7] |
| Molecular Formula | C₆H₆O₉P · 1.5Mg | [6] |
| Molecular Weight | ~289.5 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥95% | [6][7] |
| UV/Vis. λmax | 259 nm | [6][7] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | [6] |
| Solubility in Water | 50 mg/mL |
Stability Profile
The primary advantage of APMg over L-ascorbic acid is its enhanced stability. Phosphorylation protects the enediol system of ascorbic acid from oxidative degradation.
Solid-State Stability
In its solid, crystalline form, APMg exhibits excellent stability. When stored under appropriate conditions, it remains stable for extended periods.
Table 2: Solid-State Stability of this compound
| Storage Condition | Stability Duration | Reference |
| -20°C | ≥ 2 years | [6] |
| -20°C | ≥ 4 years | [7] |
Solution Stability
The stability of APMg in aqueous solutions is a critical factor for its application in cell culture media and cosmetic formulations. While significantly more stable than L-ascorbic acid, its stability in solution is influenced by temperature.
Table 3: Aqueous Solution Stability of this compound
| Storage Condition | Duration | Remaining Activity | Reference |
| Aqueous Solution (general) | > 1 day | Not recommended for storage | [6] |
| Stock solution at 37°C | 1 week | ~85% | |
| Stock solution at 5°C | 4 weeks | ~80% | |
| Stock solution at 5°C | 1 month | ~80% |
Experimental Protocols
The characterization and quality control of APMg involve various analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling
A selective RP-LC method has been developed and validated for the quality control of APMg.[8][9] This method is crucial for identifying and quantifying impurities, which may include ethylation derivatives of open-ring APMg products and other phosphorylated derivatives of ascorbic acid.[8][9]
Experimental Parameters:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol).
-
Detection Wavelength: 210 nm for the analysis of impurities.[8][9]
-
Quantification: Purity and impurity levels are determined by comparing peak areas to a reference standard of known concentration. A mass balance analysis can be performed using quantitative nuclear magnetic resonance (qNMR) spectroscopy for comprehensive characterization.[8][9]
Caption: A generalized workflow for the analysis of APMg using RP-HPLC.
Potentiometric Titration for Determination of Complexation Properties
Potentiometric titration can be employed to study the complexing properties of the L-ascorbic acid 2-phosphate ligand with magnesium ions in an aqueous solution.[3]
Experimental Parameters:
-
Apparatus: A calibrated pH meter with a suitable electrode.
-
Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH).[3]
-
Sample Solution: A solution of APMg of known concentration, prepared in a medium of controlled ionic strength (e.g., 0.2 mol/L NaCl).[3]
-
Procedure: The sample solution is titrated with the strong base at a constant temperature (e.g., 21.5 ± 0.1 °C).[3] The pH is recorded after each addition of the titrant.
-
Data Analysis: The protonation constants of the ligand and the stability constants of the magnesium complexes are calculated from the titration curves using appropriate software.[3]
Mechanism of Action in Biological Systems
In biological applications, particularly in cell culture, APMg serves as a stable precursor to L-ascorbic acid. It is enzymatically hydrolyzed by cellular phosphatases to release active L-ascorbic acid.[3][4] L-ascorbic acid is an essential cofactor for various enzymes, including prolyl and lysyl hydroxylases, which are critical for collagen synthesis.[6] This mechanism of action underlies its use in promoting cell growth, differentiation, and extracellular matrix formation.[6][7]
Caption: Logical pathway of APMg's action in promoting collagen synthesis.
This guide provides a foundational understanding of the chemical structure and stability of this compound. For further in-depth analysis and specific applications, consulting the primary research literature is recommended.
References
- 1. KR100532573B1 - Process for preparation of Magnesium L-ascorbyl-2-phosphate - Google Patents [patents.google.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. sciensano.be [sciensano.be]
- 4. researchgate.net [researchgate.net]
- 5. Structural study of this compound, a raw material in cell and tissue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Quality Control of this compound Using Reversed-Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
The In Vitro Efficacy of L-Ascorbic Acid 2-Phosphate Magnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid 2-phosphate magnesium (APM) is a stable derivative of L-ascorbic acid (Vitamin C) that has garnered significant interest in biomedical research and development. Its enhanced stability in aqueous solutions compared to its parent molecule makes it an invaluable tool for long-term in vitro studies. This technical guide elucidates the core mechanisms of action of APM in vitro, focusing on its role in collagen synthesis, osteogenic differentiation, and its antioxidant and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are provided to offer a comprehensive resource for the scientific community.
Introduction
L-ascorbic acid is a critical water-soluble vitamin that plays a pivotal role in numerous physiological processes. However, its inherent instability in culture media, where it is readily oxidized, presents a significant challenge for in vitro research.[1][2] this compound is a long-acting derivative designed to overcome this limitation.[3][4] Once introduced into a cellular environment, APM is intracellularly hydrolyzed by phosphatases to release active L-ascorbic acid, ensuring a sustained and localized effect.[5] This guide will delve into the established in vitro mechanisms of APM, providing a foundational understanding for its application in cell culture and tissue engineering.
Core Mechanisms of Action
Stimulation of Collagen Synthesis
A primary and well-documented function of L-ascorbic acid is its essential role as a cofactor in the enzymatic hydroxylation of proline and lysine (B10760008) residues during collagen biosynthesis.[6] This post-translational modification is crucial for the proper folding and stability of the collagen triple helix. APM effectively stimulates collagen synthesis in a variety of cell types, including dermal and gingival fibroblasts.[1][7][8] Studies have shown that APM is equivalent to L-ascorbic acid in its ability to stimulate collagen synthesis in dermal fibroblasts.[2][7]
The proposed mechanism involves the intracellular conversion of APM to ascorbic acid, which then acts as a cofactor for prolyl and lysyl hydroxylases. This enzymatic activity is essential for the formation of a stable extracellular matrix.[6]
Experimental Workflow: Assessment of Collagen Synthesis
Caption: Workflow for evaluating the effect of APM on collagen synthesis.
Promotion of Osteogenic Differentiation
APM is widely utilized as a supplement in culture media to induce the differentiation of various stem cells into osteoblasts.[3][4] It has been shown to significantly stimulate the growth and differentiation of human osteoblast-like cells.[6][9] The key markers of osteoblast differentiation, such as alkaline phosphatase (ALP) activity and the expression of the transcription factor Runx2, are upregulated in the presence of APM.[3][10]
The mechanism is linked to the stimulation of collagen synthesis, which is a prerequisite for the formation of a mineralized extracellular matrix, a hallmark of bone tissue.[6] Furthermore, a direct signaling pathway involving Calcium/Calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) has been identified. APM directly binds to and activates CaMKIIα, which in turn activates the ERK1/2 and CREB signaling cascades, leading to an increase in C-FOS expression, a key regulator of osteoblast differentiation.[11]
Signaling Pathway: APM-Induced Osteogenesis
Caption: CaMKII signaling pathway activated by APM in osteoblasts.
Antioxidant and Anti-inflammatory Effects
In vitro studies have demonstrated the capacity of APM to mitigate oxidative stress and inflammation. In human gingival fibroblasts, APM was shown to decrease intracellular reactive oxygen species (ROS) induced by hydrogen peroxide.[8] This antioxidant activity contributes to a reduction in cellular damage.[8]
Furthermore, APM can inhibit the production of the pro-inflammatory cytokine interleukin-8 (IL-8) that is induced by tumor necrosis factor-alpha (TNF-α).[8] This effect is also attributed to the suppression of intracellular ROS.[8] These findings suggest a protective role for APM in inflammatory conditions.
Quantitative Data Summary
| Cell Type | Parameter Measured | Concentration of APM | Result | Reference |
| Human Dermal Fibroblasts | Collagen Synthesis | Not specified | Equivalent to L-Ascorbic Acid | [1][2][7] |
| Human Gingival Fibroblasts | Intracellular Ascorbic Acid | Not specified | Remarkably and continuously enhanced | [8] |
| Human Gingival Fibroblasts | Type 1 Collagen Synthesis | Not specified | Promoted | [8] |
| Human Gingival Fibroblasts | H₂O₂-induced intracellular ROS | Not specified | Suppressed | [8] |
| Human Gingival Fibroblasts | TNF-α-induced Interleukin-8 | Not specified | Inhibited | [8] |
| Human Osteoblast-like cells (MG-63) | Cell Growth | 0.25 to 1 mM | Significantly stimulated | [6][9] |
| Human Osteoblast-like cells (MG-63) | Alkaline Phosphatase (ALP) Activity | 0.25 to 1 mM | Increased | [6][9] |
| Human Adipose Stem Cells (hASCs) | Osteogenic Differentiation | 50 µM - 250 µM | Effective induction | [3] |
| Human Adipose Stem Cells (hASCs) | Runx2 Expression and ALP Activity | 150 µM and 250 µM | Highest levels achieved | [3] |
| Human Melanoma Cells | Melanin Formation | Not specified | Suppressed | [12] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human dermal fibroblasts, human gingival fibroblasts, human osteoblast-like cells (e.g., MG-63), or human adipose-derived stem cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other suitable basal media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: this compound is added to the culture medium at the desired final concentration. Due to its stability, daily supplementation is not required, unlike with L-ascorbic acid.[1][2]
Assessment of Collagen Synthesis
-
ELISA: Type I collagen protein levels in cell culture supernatants or cell lysates are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Real-time RT-PCR: Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression of the collagen type I alpha 1 chain (COL1A1) gene is quantified by real-time RT-PCR using specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
Evaluation of Osteogenic Differentiation
-
Alkaline Phosphatase (ALP) Activity Assay: Cells are lysed, and the ALP activity in the lysate is measured using a colorimetric assay that detects the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol. The activity is typically normalized to the total protein content.
-
Alizarin Red S Staining: To visualize mineralization, cultured cells are fixed and stained with Alizarin Red S, which binds to calcium deposits, staining them red.
-
von Kossa Staining: This method is also used to detect mineralization. Fixed cells are treated with silver nitrate, which is reduced by the phosphate in calcium phosphate deposits, resulting in black staining.
-
Real-time RT-PCR: The mRNA expression of osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN), is quantified.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Fluorescent Probes: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometry.
Quantification of Interleukin-8 (IL-8)
-
ELISA: The concentration of IL-8 in the cell culture supernatant is determined using a specific ELISA kit following the manufacturer's protocol.
Conclusion
This compound is a highly stable and effective precursor of L-ascorbic acid for in vitro applications. Its primary mechanisms of action revolve around the potentiation of collagen synthesis and the induction of osteogenic differentiation, making it an indispensable reagent in tissue engineering and regenerative medicine research. Furthermore, its antioxidant and anti-inflammatory properties broaden its potential therapeutic applications. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize APM in their experimental designs. The elucidation of specific signaling pathways, such as the CaMKII pathway in osteogenesis, opens new avenues for investigating the intricate cellular responses to this versatile compound.
References
- 1. Regulation of Collagen Synthesis in Human Dermal Fibroblasts by the Sodium and Magnesium Salts of Ascorbyl-2-Phosphate | CoLab [colab.ws]
- 2. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. KR100532573B1 - Process for preparation of Magnesium L-ascorbyl-2-phosphate - Google Patents [patents.google.com]
- 6. researchmap.jp [researchmap.jp]
- 7. karger.com [karger.com]
- 8. Effects of this compound salt on the properties of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Magnesium Ascorbyl Phosphate Promotes Bone Formation Via CaMKII Signaling [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of magnesium L-ascorbyl-2-phosphate (VC-PMG) on melanogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Application of L-Ascorbic Acid 2-Phosphate Magnesium in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
L-Ascorbic acid 2-phosphate magnesium (Mg-AsP), a stable derivative of Vitamin C, is a critical supplement in cell culture, offering prolonged biological activity essential for various cellular processes. Unlike L-ascorbic acid, which is prone to rapid oxidation in aqueous solutions, Mg-AsP provides a consistent and reliable source of ascorbate (B8700270), crucial for applications ranging from stem cell differentiation to collagen synthesis studies.[1][2][3][4] This guide provides an in-depth analysis of its solubility, stability, and practical application in standard culture media.
Physicochemical Properties and Solubility
This compound is the sesquimagnesium salt hydrate (B1144303) of L-ascorbic acid 2-phosphate.[1] This phosphorylation at the 2-position of the ascorbic acid ring protects the molecule from oxidation, rendering it significantly more stable in solution than its parent compound.[5] Upon introduction to the culture environment, cellular phosphatases hydrolyze the phosphate (B84403) group, releasing active L-ascorbic acid into the cell.
Quantitative Solubility Data
The solubility of Mg-AsP is highly dependent on the solvent and its pH. While specific solubility data in complex cell culture media like DMEM or RPMI-1640 is not extensively published, its solubility in fundamental aqueous solutions provides a strong baseline for its application.
| Solvent | pH | Reported Solubility |
| Water | Not Specified | 50 mg/mL |
| Water | Not Specified | 154 g/L (~154 mg/mL)[6] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~1 mg/mL[3][7] |
Note: The discrepancy in reported water solubility may be due to differences in the specific salt form (e.g., degree of hydration) or analytical methodology. The lower solubility in PBS is expected due to the common ion effect and the presence of other salts.
Factors Influencing Stability in Culture Media
The primary advantage of Mg-AsP is its stability. However, several factors can influence its longevity and efficacy in solution:
-
Temperature: Stock solutions are stable for extended periods when stored at -20°C.[2][7] In media at 37°C, it retains approximately 85% of its activity after one week, which is a significant improvement over L-ascorbic acid.
-
pH: The compound is most stable in solutions with a neutral to slightly alkaline pH. It may discolor in acidic conditions (pH < 6).[6] Standard culture media, typically buffered between pH 7.2 and 7.4, are ideal for maintaining its stability.
-
Media Composition: While basal media components have a minor effect, the presence of high concentrations of certain divalent cations could potentially lead to precipitation over time. It is recommended to observe the medium for any signs of precipitation after supplementation.
Experimental Protocols & Workflow
Proper handling and preparation are crucial for the effective use of Mg-AsP in cell culture.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the preparation of a sterile, concentrated stock solution for routine supplementation of culture media.
Materials:
-
This compound salt (powder)[7]
-
Sterile tissue culture grade water or PBS (pH 7.2)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Syringes
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
Weigh the desired amount of Mg-AsP powder in a sterile conical tube. To prepare a 50 mg/mL stock, weigh 500 mg of Mg-AsP.
-
Add a corresponding volume of sterile water or PBS to achieve the target concentration (e.g., add 10 mL of water to the 500 mg of powder).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to light yellow.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm syringe filter to the syringe tip.
-
Filter-sterilize the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting. This step is critical as the solution should not be autoclaved.[5]
-
Store the aliquots at -20°C. The powder form is stable for years at this temperature, and properly stored aliquots are stable for months.[2][7]
Protocol 2: Supplementation of Cell Culture Medium
Methodology:
-
Thaw a frozen aliquot of the Mg-AsP stock solution.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. Common working concentrations range from 50 µg/mL to 250 µg/mL, depending on the cell type and application (e.g., osteogenic differentiation).[2][3]
-
For example, to achieve a final concentration of 100 µg/mL in 50 mL of medium, add 100 µL of a 50 mg/mL stock solution.
-
Gently mix the medium after supplementation. The medium is now ready for use.
Experimental Workflow Diagram
Caption: Workflow for preparing and using Mg-AsP in cell culture.
Mechanism of Action in Collagen Synthesis
Mg-AsP serves as a pro-drug, delivering ascorbate that acts as an essential cofactor for prolyl and lysyl hydroxylases. These enzymes are critical for the post-translational hydroxylation of proline and lysine (B10760008) residues in pro-collagen, a necessary step for the formation of stable, triple-helix collagen molecules.[5]
Signaling and Biosynthetic Pathway
Caption: Mechanism of Mg-AsP in promoting collagen synthesis.
References
- 1. Magnesium Ascorbyl Phosphate, 1713265-25-8, High-Purity, A8960, Sigma-Aldrich [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Structural study of this compound, a raw material in cell and tissue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. himedialabs.com [himedialabs.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Beyond the Scaffold: Unveiling the Diverse Biological Functions of L-Ascorbic Acid 2-Phosphate Magnesium
A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Ascorbic acid 2-phosphate magnesium (Mg-AsA-2P) is a stable derivative of ascorbic acid (Vitamin C) that has garnered significant attention in biomedical research. While its role as a co-factor in collagen synthesis is well-established, a growing body of evidence reveals a multitude of other biological functions critical to cellular health, differentiation, and response to stimuli. This technical guide delves into the multifaceted activities of Mg-AsA-2P beyond its traditional application, providing researchers, scientists, and drug development professionals with an in-depth understanding of its potential in various therapeutic areas. We will explore its potent antioxidant properties, its influence on cell proliferation and differentiation across various lineages, its role in modulating the immune response, and its impact on gene expression. This guide consolidates quantitative data from key studies, presents detailed experimental protocols for assessing its activity, and provides visual representations of the underlying molecular pathways.
Core Biological Functions of this compound
Potent Antioxidant Activity
Mg-AsA-2P serves as a robust antioxidant by effectively scavenging reactive oxygen species (ROS), thereby mitigating cellular damage. Unlike its unstable parent molecule, L-ascorbic acid, Mg-AsA-2P provides a sustained release of ascorbic acid intracellularly, ensuring prolonged antioxidant protection.
Quantitative Data on Antioxidant Effects
| Cell Type | Treatment | Assay | Result | Reference |
| Human Gingival Fibroblasts | Mg-AsA-2P | DCFH-DA Assay for intracellular ROS | Decreased H₂O₂-induced intracellular ROS | [1] |
| Human Gingival Fibroblasts | Mg-AsA-2P | Calcein-AM Assay for cell viability | Decreased H₂O₂-induced cell damage | [1] |
Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA
This protocol outlines the general steps for quantifying intracellular ROS levels using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well and incubate overnight. For suspension cells, prepare a sufficient quantity for use in the assay.
-
Treatment: Treat the cells with the desired concentrations of Mg-AsA-2P or controls for the specified duration.
-
Probe Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 30-45 minutes.
-
Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm using a fluorescence microplate reader.
-
Data Analysis: The intracellular ROS level is proportional to the fluorescence intensity. Results can be expressed as fold change relative to the control group.
Caption: Mg-AsA-2P promotes osteoblast differentiation via Runx2.
Mg-AsA-2P is crucial for maintaining the proliferative capacity and undifferentiated state ("stemness") of various stem cell populations, including human adipose-derived stem cells (hADSCs) and bone marrow-derived mesenchymal stem cells (BMSCs).
Quantitative Data on Stem Cell Proliferation
| Cell Type | Treatment Concentration | Parameter Measured | Result | Reference |
| Human Adipose-Derived Stem Cells | 75 µg/mL | Population Doubling Time | Fastest doubling time | [2] |
| Human Adipose-Derived Stem Cells | 1, 3, 6 µg/mL | Proliferation | 6 µg/mL promoted proliferation | [3] |
| Bone Marrow-Derived Mesenchymal Stem Cells | Not specified (co-treatment with FGF-2) | Cell Accumulation (2-month culture) | Increased accumulation rate | [4] |
Experimental Protocol: Real-Time RT-PCR for Runx2 Gene Expression
This protocol details the steps for quantifying the expression of the osteogenic transcription factor Runx2.
-
RNA Extraction: Isolate total RNA from cultured cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for the Runx2 gene. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Logical Relationship in Maintaining Stemness
Caption: Mg-AsA-2P and FGF-2 synergistically maintain BMSC "stemness".
Immunomodulatory Effects
Mg-AsA-2P exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.
Quantitative Data on Immune Modulation
| Cell Type | Treatment | Parameter Measured | Result | Reference |
| Human Gingival Fibroblasts | Mg-AsA-2P | TNF-α-induced Interleukin-8 (IL-8) Production | Inhibited IL-8 production | [1] |
Experimental Protocol: ELISA for Interleukin-8 (IL-8)
This protocol provides a general outline for quantifying IL-8 levels in cell culture supernatants using a sandwich ELISA.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human IL-8 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Wash the plate and add cell culture supernatants and IL-8 standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-8. Incubate for 1 hour.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Color Development: Incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄), which will turn the color to yellow.
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Determine the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.
Conclusion
The biological activities of this compound extend far beyond its role in collagen synthesis. Its capacity to act as a sustained-release antioxidant, a potent regulator of cell differentiation and proliferation, and an immunomodulatory agent underscores its significant potential in diverse fields of research and drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this versatile molecule. As research continues to unravel the intricate molecular mechanisms governed by Mg-AsA-2P, its importance in regenerative medicine, immunology, and the development of novel therapeutic strategies is set to expand.
References
- 1. Effects of this compound salt on the properties of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maejournal.com [maejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Scientific Profile of L-Ascorbic Acid 2-Phosphate Magnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid (Vitamin C) is a cornerstone of antioxidant and anti-aging technology. However, its inherent instability has driven the development of more robust derivatives. This technical guide provides an in-depth exploration of L-Ascorbic acid 2-phosphate magnesium (MAP), a highly stable and efficacious Vitamin C derivative. We delve into its discovery, history, synthesis, and physicochemical properties. The guide further presents a comprehensive analysis of its biological activity, supported by quantitative data on stability and efficacy in comparison to other derivatives. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are provided, alongside visualizations of its metabolic pathway and experimental workflows, to equip researchers and drug development professionals with a thorough understanding of this important molecule.
Introduction: The Quest for a Stable Vitamin C
L-Ascorbic acid is a potent antioxidant and a critical cofactor in collagen synthesis, making it a highly sought-after ingredient in dermatological and pharmaceutical formulations.[1] However, its utility is significantly hampered by its rapid degradation upon exposure to light, air, and heat.[2][3] This instability not only diminishes its efficacy but can also lead to discoloration of products.[3] To overcome these limitations, researchers have focused on developing stable derivatives of ascorbic acid.[1][2] These derivatives are designed to be less susceptible to oxidation while retaining the biological benefits of the parent molecule upon application to the skin, where they are converted to active L-ascorbic acid by endogenous enzymes.[1][4] Among these, this compound has emerged as a particularly promising compound due to its superior stability and proven biological efficacy.[5][6]
Discovery and History: A Leap in Vitamin C Technology
The development of ascorbyl phosphates represents a significant milestone in the evolution of Vitamin C for topical applications. The primary challenge with L-ascorbic acid was its unstable enediol group, which is prone to oxidation.[7] By substituting a phosphate (B84403) group at the 2-position of the ascorbic acid molecule, a stable ester was created.[7] This modification protects the vulnerable part of the molecule from degradation.[7] The magnesium salt of this phosphate ester, this compound, was found to be not only highly stable in aqueous solutions but also readily bioavailable to skin cells.[2][8] Upon absorption, cellular phosphatases efficiently cleave the phosphate group, releasing L-ascorbic acid to exert its biological effects.[4][9] This "pro-drug" approach ensures a sustained release of active Vitamin C within the skin, enhancing its therapeutic and cosmetic benefits.[10]
Physicochemical Properties
This compound is a white to off-white, odorless powder.[11] It is a water-soluble derivative of Vitamin C.[12]
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂Mg₃O₁₈P₂ | [12] |
| Molecular Weight | 579.07 g/mol | [10] |
| Appearance | White to off-white powder | [11] |
| Solubility | Soluble in water | [12] |
| Stability | Highly stable in aqueous solutions at neutral pH | [2][8] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that involves the phosphorylation of L-ascorbic acid, typically using a protecting group strategy to ensure regioselectivity.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-Ascorbic Acid
-
Oleum (B3057394) (24%)
-
Phosphorus oxychloride (POCl₃)
-
Tertiary amine (e.g., Pyridine)
-
Potassium hydroxide (B78521) (KOH)
-
Magnesium compound (e.g., Magnesium chloride)
-
Lower primary alkanol (e.g., Ethanol) or acetone for precipitation
Procedure:
-
Protection of L-Ascorbic Acid: L-ascorbic acid is first reacted with acetone in the presence of oleum at a low temperature (e.g., -10°C to 0°C) to form 5,6-isopropylidene-L-ascorbic acid. This step protects the hydroxyl groups at the 5 and 6 positions. The resulting crystals are filtered and collected.
-
Phosphorylation: The protected ascorbic acid is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a tertiary amine in an aqueous solvent at a controlled temperature (e.g., -10°C to 25°C). The pH of the reaction mixture is maintained between 8 and 13.5 using a base like potassium hydroxide (KOH).
-
Formation of the Magnesium Salt: An aqueous solution of a magnesium compound is added to the reaction mixture. This leads to the formation of the potassium magnesium L-ascorbate 2-phosphate salt.
-
Purification: The crystalline potassium magnesium salt is separated by filtration. The filtrate is then concentrated, and a lower primary alkanol or acetone is added to precipitate out potassium chloride (KCl). After removing the KCl, the this compound is isolated from the solution.
This is a generalized protocol based on patent literature. Specific reaction conditions and purification steps may vary.
Stability of this compound
The primary advantage of this compound is its enhanced stability compared to L-ascorbic acid.
| Condition | This compound (MAP) | L-Ascorbic Acid (L-AA) | Other Derivatives | Reference |
| Aqueous Solution (Room Temp, 60 days) | >90% recovered | ~35% recovered | Ascorbyl Palmitate: ~75% recovered | [7] |
| Aqueous Solution (Neutral pH) | Stable | Unstable (half-life of ~7 hours) | Sodium Ascorbyl Phosphate: Stable | [8] |
| O/W Emulsion (40°C, 4 weeks) | More stable than L-AA | Less stable than MAP and SAP | Sodium Ascorbyl Phosphate (SAP): More stable than MAP | [13] |
| Stock Solution (5°C, 4 weeks) | ~80% active | Not specified | Not specified | [14] |
| In Media (37°C, 1 week) | ~85% active | Not specified | Not specified | [14] |
Biological Activity and Efficacy
This compound demonstrates a range of biological activities that are beneficial for skin health and are valuable in cell culture applications.
Collagen Synthesis
This compound is a potent stimulator of collagen synthesis in dermal fibroblasts.[8][15]
| Parameter | Result | Reference |
| Comparison to L-Ascorbic Acid | Equivalent in stimulating collagen synthesis | [2][8] |
| Comparison to Sodium Ascorbyl Phosphate | Sodium salt required a tenfold greater concentration for the same effect | [2][8] |
| Dose-Response (0.1-1.0 mM in fibroblasts) | 2-fold increase in collagen synthesis over 3 weeks | [15] |
Antioxidant Activity
While L-Ascorbic acid 2-phosphate itself does not have direct antioxidant activity, it serves as a stable precursor that delivers L-ascorbic acid into the skin, which then acts as a powerful antioxidant to neutralize free radicals.[10] Theoretical studies using density functional theory suggest that the antioxidant capacity of Vitamin C derivatives is slightly decreased compared to pure L-ascorbic acid, a trade-off for increased stability.[16][17]
Depigmenting Effects
This compound has been shown to inhibit melanogenesis in vitro and in vivo, making it an effective agent for treating hyperpigmentation.[18] A clinical study using a 10% MAP cream showed a significant lightening effect in 19 out of 34 patients with chloasma or senile freckles.[18]
Cellular Proliferation
In human skin fibroblasts, this compound has been shown to stimulate cell growth.[15] At concentrations of 0.1-1.0 mM, it led to a 4-fold increase in cell growth over a 3-week period.[15]
Pharmacokinetics and Metabolism
Upon topical application, this compound penetrates the skin and is metabolized by endogenous enzymes to release active L-ascorbic acid.
Skin Penetration
A study on the percutaneous absorption of a 10% this compound cream in human skin demonstrated that it is absorbed into the epidermis, with 1.6% of the applied amount remaining in the epidermis after 48 hours.[18]
Enzymatic Conversion
The conversion of this compound to L-ascorbic acid is a critical step for its biological activity. This process is catalyzed by phosphatases present in skin cells.[4]
Caption: Enzymatic conversion of MAP to L-Ascorbic Acid in skin cells.
Experimental Protocols
HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: Inertsil ODS-3 (4.6 x 150 mm) or a zwitterionic HILIC column.[19]
-
Mobile Phase: A mixture of 0.02 M phosphate buffer and methanol (B129727) (85:15, v/v) adjusted to pH 2.3 with phosphoric acid. Alternatively, 15 mM KH₂PO₄ buffer (pH 2.5 with HCl) and acetonitrile (B52724) (30:70, v/v) for HILIC.[1][19]
-
Sample Preparation: Dilute the sample in a suitable solvent mixture, such as tetrahydrofuran (B95107) and 0.3 M phosphate buffer (pH 4) (3:7).[7]
Caption: General workflow for HPLC analysis of MAP.
In Vitro Collagen Synthesis Assay
Objective: To assess the effect of this compound on collagen production by human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM) with fetal bovine serum
-
This compound
-
L-Ascorbic acid (positive control)
-
Collagen Type I ELISA kit
-
Reagents for RNA extraction and real-time RT-PCR
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in a suitable medium.
-
Treatment: Incubate the cells with varying concentrations of this compound or L-ascorbic acid for a specified period (e.g., 24-72 hours).
-
Collagen Protein Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted Collagen Type I using an ELISA kit according to the manufacturer's instructions.
-
-
Collagen mRNA Expression (RT-PCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of the COL1A1 gene using real-time PCR with specific primers. Normalize the results to a housekeeping gene.[20]
-
Signaling Pathways
While the precise signaling pathways are still under investigation, it is known that ascorbic acid is a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen. By providing a sustained source of intracellular ascorbic acid, this compound supports these enzymatic activities, leading to increased collagen production. In the context of osteogenic differentiation, this compound has been shown to increase the expression of Runx2, a key transcription factor for bone formation.[21][22]
Caption: Known biological targets of MAP-derived L-Ascorbic Acid.
Conclusion
This compound stands out as a superior derivative of Vitamin C for pharmaceutical and cosmetic applications. Its enhanced stability overcomes the primary drawback of L-ascorbic acid, while its efficient enzymatic conversion in the skin ensures high bioavailability and efficacy. The robust scientific evidence supporting its role in stimulating collagen synthesis, reducing hyperpigmentation, and promoting cell proliferation makes it a valuable ingredient for researchers and drug development professionals. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of innovative products harnessing the benefits of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive study on vitamin C equivalent antioxidant capacity (VCEAC) of various polyphenolics in scavenging a free radical and its structural relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Application of Trisodium Ascorbyl 6-Palmitate 2-Phosphate Actively Supplies Ascorbate to Skin Cells in an Ascorbate Transporter-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. guinama.com [guinama.com]
- 12. specialchem.com [specialchem.com]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. 抗坏血酸磷酸酯镁 倍半镁盐 水合物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchmap.jp [researchmap.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory effect of magnesium L-ascorbyl-2-phosphate (VC-PMG) on melanogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of this compound salt on the properties of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate Magnesium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid 2-phosphate magnesium (Mg-AsA2P) is a highly stable derivative of L-Ascorbic acid (Vitamin C) utilized extensively in cell culture applications.[1][2] Unlike L-Ascorbic acid, which is prone to rapid oxidation and degradation in culture media, Mg-AsA2P offers prolonged biological activity, ensuring consistent and reproducible results.[3][4] Once inside the cell, it is hydrolyzed by endogenous phosphatases to release active L-Ascorbic acid.[5] These application notes provide detailed protocols for the use of Mg-AsA2P in various cell culture contexts, including stem cell differentiation, collagen synthesis, and general cell proliferation.
Key Applications and Quantitative Data
Mg-AsA2P serves as a crucial supplement in cell culture for several applications, primarily due to its role as a co-factor in collagen synthesis and its antioxidant properties.[5][6]
| Application | Cell Type | Recommended Concentration | Expected Outcome |
| Osteogenic Differentiation | Mesenchymal Stem Cells (MSCs), Adipose-Derived Stem Cells (ADSCs) | 50 - 250 µM | Increased alkaline phosphatase (ALP) activity, enhanced expression of osteogenic markers (e.g., RUNX2), and robust matrix mineralization.[6][7] |
| Collagen Synthesis | Fibroblasts, Tenocytes, Chondrocytes | 100 µM - 1.0 mM | Increased expression of collagen I and other extracellular matrix (ECM) proteins, leading to the formation of a three-dimensional, tissue-like structure. |
| Cell Proliferation & Viability | Human Corneal Endothelial Cells, Embryonic Stem Cells (ESCs), MSCs | 50 - 500 µM | Enhanced cell growth, increased replicative lifespan, and improved survival, particularly in serum-free or stressful culture conditions.[6][7] |
| Maintaining Stemness | Bone Marrow-Derived MSCs (BM-MSCs) | 100 µM (in combination with FGF-2) | Preservation of multipotency and differentiation potential during long-term culture.[8] |
| Antioxidant & Cytoprotection | Human Gingival Fibroblasts | Not specified | Reduction of intracellular reactive oxygen species (ROS) and protection against oxidative stress-induced cell damage.[9] |
Signaling Pathways and Mechanisms of Action
Collagen Synthesis Pathway
L-Ascorbic acid, released from Mg-AsA2P, is an essential co-factor for prolyl and lysyl hydroxylases. These enzymes are critical for the post-translational modification and subsequent stable triple-helix formation of procollagen. This process is fundamental for the secretion and deposition of mature collagen fibers, forming the extracellular matrix.
Caption: Intracellular conversion of Mg-AsA2P and its role in collagen synthesis.
Antioxidant Activity and Cytoprotection
L-Ascorbic acid is a potent antioxidant that can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage to lipids, proteins, and DNA. This is particularly important in high-stress culture environments or for sensitive cell types.
Caption: Antioxidant mechanism of L-Ascorbic acid derived from Mg-AsA2P.
Experimental Protocols
1. Preparation of Mg-AsA2P Stock Solution
-
Materials:
-
This compound salt (powder)
-
Sterile phosphate-buffered saline (PBS) or cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Mg-AsA2P powder.
-
Dissolve the powder in sterile PBS or cell culture grade water to a concentration of 100 mM. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[10]
-
Gently vortex until the powder is completely dissolved. The solution should be clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
2. Supplementation of Cell Culture Medium
Caption: Workflow for supplementing cell culture medium with Mg-AsA2P.
-
Procedure:
-
Thaw an aliquot of the Mg-AsA2P stock solution at room temperature or in a 37°C water bath.
-
Pre-warm the basal cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the culture medium. For example, to make 100 mL of medium with a final concentration of 100 µM, add 100 µL of the 100 mM stock solution.
-
Aseptically add the calculated volume of the Mg-AsA2P stock solution to the pre-warmed medium.
-
Gently mix the supplemented medium by swirling or inverting the bottle. Avoid vigorous shaking to prevent protein denaturation.
-
The supplemented medium is now ready for use. Due to the stability of Mg-AsA2P, the medium can be prepared in larger batches and stored at 4°C for several weeks.
-
3. Protocol for Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
-
Materials:
-
Human Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)
-
Basal medium (e.g., DMEM, α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Alpha-MEM may already contain L-ascorbic acid, which should be taken into account.[3]
-
Osteogenic induction supplements:
-
Dexamethasone (100 nM final concentration)
-
β-glycerophosphate (10 mM final concentration)
-
Mg-AsA2P stock solution (100 mM)
-
-
-
Procedure:
-
Culture MSCs in basal medium until they reach 80-90% confluency.
-
Prepare the osteogenic induction medium by supplementing the basal medium with dexamethasone, β-glycerophosphate, and Mg-AsA2P (to a final concentration of 50-250 µM).
-
Aspirate the basal medium from the confluent MSCs and wash once with sterile PBS.
-
Add the osteogenic induction medium to the cells.
-
Culture the cells for 14-21 days, replacing the osteogenic induction medium every 2-3 days.
-
Assess osteogenic differentiation by staining for alkaline phosphatase (ALP) activity (early marker) or with Alizarin Red S to visualize calcium deposits (late marker).
-
Stability and Handling
Mg-AsA2P is significantly more stable than L-Ascorbic acid in solution.[3] The lyophilized powder is stable for at least 6 months when stored at -20°C.[11] Reconstituted stock solutions in PBS (pH 7.2) can be stored at -20°C for extended periods. It is recommended to prepare single-use aliquots to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting
-
Low cell proliferation: Ensure the correct concentration of Mg-AsA2P is used. While generally non-toxic at effective concentrations, excessively high levels may impact cell health. Also, confirm the viability of the stock solution if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
Poor differentiation: The efficiency of differentiation can be cell-type and donor-dependent. Optimize the concentration of all induction supplements (dexamethasone, β-glycerophosphate, and Mg-AsA2P) for your specific cell line. Ensure the basal medium supports osteogenic differentiation.
-
Precipitate in the medium: This is uncommon with Mg-AsA2P but can occur with other supplements. Ensure all components are fully dissolved before adding to the medium. If a precipitate forms, prepare fresh medium.
These protocols and guidelines provide a comprehensive framework for the successful application of this compound in a variety of cell culture experiments. For specific cell types or novel applications, further optimization of concentrations and incubation times may be necessary.
References
- 1. sciensano.be [sciensano.be]
- 2. Structural study of this compound, a raw material in cell and tissue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ascorbic acid on bone marrow-derived mesenchymal stem cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound salt on the properties of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. usbio.net [usbio.net]
Application Notes and Protocols for L-Ascorbic Acid 2-Phosphate Magnesium in Mesenchymal Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid 2-phosphate magnesium (Asc-2P) is a stable derivative of Vitamin C, an essential supplement in mesenchymal stem cell (MSC) culture. Due to the inability of MSCs to synthesize their own ascorbic acid, supplementation is critical for various cellular processes. Asc-2P offers superior stability in culture media compared to L-ascorbic acid, ensuring a consistent and prolonged supply for optimal cell growth and differentiation. These application notes provide a comprehensive overview of the multifaceted roles of Asc-2P in MSC culture, including its impact on proliferation, and trilineage differentiation (osteogenesis, chondrogenesis, and adipogenesis). Detailed protocols for the preparation and application of Asc-2P are provided, along with a summary of its mechanisms of action.
Key Applications of this compound in MSC Culture
-
Enhanced Proliferation and Maintenance of Stemness: Asc-2P promotes the proliferation of MSCs, increasing cell yields for research and therapeutic applications.[1][2][3] It also helps in maintaining the "stemness" of MSCs during long-term culture by preserving their differentiation potential.[4][5]
-
Promotion of Osteogenic Differentiation: Asc-2P is a crucial component of osteogenic differentiation media, stimulating the synthesis of collagen, a key component of the bone extracellular matrix.[2][6][7] It upregulates the expression of osteogenic markers and enhances mineralization.[8][9]
-
Support of Chondrogenic Differentiation: Asc-2P facilitates chondrogenesis by promoting the production of type II collagen and glycosaminoglycans, essential components of cartilage.[10][11]
-
Modulation of Adipogenic Differentiation: The effect of Asc-2P on adipogenesis can be context-dependent. Some studies indicate that it can enhance adipogenic conversion, particularly when administered during the propagation phase.[12] Conversely, other research suggests it may reduce adipogenic potential while enhancing osteogenic and chondrogenic differentiation.[13]
Quantitative Data Summary
The following tables summarize the quantitative effects of Asc-2P on MSC proliferation and differentiation as reported in various studies.
Table 1: Effect of this compound on MSC Proliferation
| MSC Source | Concentration | Observation | Reference |
| Human Bone Marrow | 250 µM | Highest proliferation rate observed. | [1][14] |
| Human Bone Marrow | 500 µM | Hindered proliferation compared to 250 µM. | [1][14] |
| Human Adipose Tissue | 50 µg/mL | Highest cell yield observed. | [15][16] |
| Human Adipose Tissue | 100 µg/mL | Decreased cell yield compared to 50 µg/mL. | [16] |
| Bovine Adipose Tissue | Not Specified | Increased proliferation. | [17] |
Table 2: Role of this compound in MSC Differentiation
| Differentiation Lineage | MSC Source | Concentration | Key Findings | Reference |
| Osteogenesis | Human Bone Marrow | 50 µg/mL | Standard component of osteogenic media, promotes mineralization. | [8] |
| Osteogenesis | Human Adipose Tissue | 50 µg/mL | Standard component of osteogenic media. | [18] |
| Osteogenesis | Rat Bone Marrow | Not Specified | Upregulation of osteogenic markers. | [9] |
| Chondrogenesis | Human Adipose Tissue | 100 µg/mL | Optimal concentration for chondrogenic differentiation, increased GAG content and Type II collagen. | [10] |
| Chondrogenesis | Human MSCs | 250 µg/mL | Increased wet weight of cartilage-like cell sheets. | [11] |
| Adipogenesis | Rat Bone Marrow | Not Specified | Up to 8-fold increase in adipogenic markers when added during propagation. | [12] |
| Adipogenesis | Human Exfoliated Deciduous Tooth (SHEDs) | Not Specified | Reduced adipogenic differentiation potential. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound salt hydrate (B1144303) (Cell Culture Grade)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile tips
Procedure:
-
Reconstitution: Aseptically weigh the desired amount of Asc-2P powder. Reconstitute the powder in sterile PBS or cell culture grade water to create a stock solution. A common stock concentration is 100 mM.
-
Dissolution: Gently vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.[18]
Protocol 2: Supplementation of MSC Culture Medium for Proliferation
Materials:
-
Complete MSC culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Prepared sterile Asc-2P stock solution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the Asc-2P stock solution at room temperature.
-
Dilution: Dilute the stock solution into the complete MSC culture medium to achieve the desired final concentration. For enhanced proliferation, a final concentration of 250 µM is often effective.[1][14]
-
Cell Seeding and Culture: Seed MSCs at a recommended density and culture in the Asc-2P supplemented medium.
-
Medium Change: Replace the medium every 2-3 days with fresh Asc-2P supplemented medium.
-
Monitoring: Monitor cell proliferation using standard methods such as cell counting with a hemocytometer or MTT assays.[2]
Protocol 3: Induction of Osteogenic Differentiation
Materials:
-
MSC expansion medium
-
Osteogenic induction medium:
-
DMEM (High Glucose)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µg/mL L-Ascorbic acid 2-phosphate (or equivalent molar concentration)
-
Procedure:
-
Cell Seeding: Plate MSCs in a suitable culture vessel and allow them to reach 70-80% confluency in expansion medium.
-
Induction: Aspirate the expansion medium and replace it with the osteogenic induction medium containing Asc-2P.
-
Culture and Maintenance: Culture the cells for 14-21 days, changing the osteogenic induction medium every 2-3 days.
-
Assessment of Differentiation: Evaluate osteogenic differentiation by:
Protocol 4: Induction of Chondrogenic Differentiation
Materials:
-
MSC expansion medium
-
Chondrogenic induction medium:
-
DMEM (High Glucose)
-
1% ITS+ Premix
-
100 nM Dexamethasone
-
40 µg/mL L-proline
-
50 µg/mL L-Ascorbic acid 2-phosphate (or equivalent molar concentration)
-
10 ng/mL TGF-β3
-
Procedure:
-
Pellet Culture: Resuspend 2.5 x 10^5 MSCs in a 15 mL conical tube with chondrogenic induction medium.
-
Centrifugation: Centrifuge the cells to form a pellet at the bottom of the tube. Loosen the cap to allow for gas exchange.
-
Incubation: Incubate the pellet culture for 21-28 days, changing the medium every 2-3 days without disturbing the pellet.
-
Assessment of Differentiation: Evaluate chondrogenic differentiation by:
Signaling Pathways and Mechanisms of Action
This compound influences several key signaling pathways in MSCs to exert its effects on proliferation and differentiation.
-
Collagen Synthesis: Asc-2P acts as a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of pro-collagen chains.[6][7] This is fundamental for the formation of a stable extracellular matrix (ECM), which in turn provides structural support and signaling cues for differentiation, particularly osteogenesis and chondrogenesis.
Caption: Role of Asc-2P in Collagen Synthesis and Differentiation.
-
Akt/mTOR/P70S6K Pathway: Asc-2P has been shown to activate the Akt/mTOR/P70S6K signaling pathway, which is known to play a crucial role in cell growth, proliferation, and survival.[17] This pathway can also contribute to the maintenance of stemness and the prevention of cellular senescence.
Caption: Asc-2P activates the Akt/mTOR/P70S6K signaling pathway.
-
Wnt/β-catenin Pathway: During osteogenic differentiation, Vitamin C has been shown to regulate the Wnt/β-catenin signaling pathway.[19] This pathway is a critical regulator of bone formation and MSC fate decisions.
Caption: Asc-2P influences the Wnt/β-catenin pathway in osteogenesis.
-
Experimental Workflow for Evaluating Asc-2P Effects: The following diagram outlines a general workflow for assessing the impact of Asc-2P on MSCs.
Caption: General workflow for assessing Asc-2P effects on MSCs.
Conclusion
This compound is an indispensable supplement in MSC culture, significantly impacting cell proliferation and differentiation potential. Its stability and efficacy make it a superior choice over L-ascorbic acid for long-term culture applications. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of regenerative medicine and drug development to optimize their MSC culture systems and achieve consistent, reproducible results. Further investigation into the nuanced effects of Asc-2P on specific MSC populations and its interplay with other growth factors will continue to refine its application in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ascorbic acid on bone marrow-derived mesenchymal stem cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Vitamin C in Stem Cell Biology: Impact on Extracellular Matrix Homeostasis and Epigenetics | Semantic Scholar [semanticscholar.org]
- 7. Vitamin C in Stem Cell Biology: Impact on Extracellular Matrix Homeostasis and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteogenic Differentiation Potential of Adipose-Derived Mesenchymal Stem Cells Cultured on Magnesium Oxide/Polycaprolactone Nanofibrous Scaffolds for Improving Bone Tissue Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating Osteogenic Effects Associated with the Incorporation of Ascorbic Acid in Mineralized Collagen Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effect of ascorbic acid and collagen addition on the increase in type 2 collagen accumulation in cartilage-like MSC sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ascorbic acid enhances adipogenesis of bone marrow-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Ascorbic Acid on Differentiation, Secretome and Stemness of Stem Cells from Human Exfoliated Deciduous Tooth (SHEDs) [mdpi.com]
- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 15. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - Wahyuningsih - Stem Cell Investigation [sci.amegroups.org]
- 16. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin C and N-acetylcysteine promote bovine adipose-derived mesenchymal stem cell proliferation and differentiation via Akt/mTOR/P70S6K signalling pathway for cultured meat production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. usbio.net [usbio.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for L-Ascorbic Acid 2-Phosphate Magnesium in Human Embryonic Stem Cell Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid 2-phosphate magnesium (Asc-2P) is a stable derivative of Vitamin C, an essential supplement in human embryonic stem cell (hESC) culture media. Its resistance to oxidation ensures a longer half-life in culture compared to L-ascorbic acid, providing a consistent and reliable supply of ascorbate (B8700270) to the cells. Asc-2P plays a crucial role in maintaining the pluripotency and genetic stability of hESCs, enhancing cell survival, and influencing differentiation processes. These application notes provide a comprehensive overview of the use of Asc-2P in hESC media, including its mechanism of action, quantitative effects, and detailed protocols for its preparation and application.
Mechanism of Action
Ascorbic acid, the active form of Asc-2P, influences hESC biology through several key mechanisms:
-
Epigenetic Regulation: Ascorbic acid acts as a cofactor for enzymes involved in epigenetic modifications. It enhances the activity of Jumonji-C domain-containing histone demethylases (e.g., JARID1A) and the ten-eleven translocation (TET) family of enzymes, which are involved in DNA demethylation. This leads to a more open chromatin state at pluripotency-associated gene loci, promoting their expression and maintaining the undifferentiated state of hESCs.[1]
-
Wnt/β-catenin Signaling: Ascorbic acid has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in maintaining pluripotency and guiding cell fate decisions during differentiation.
-
Collagen Synthesis and Extracellular Matrix (ECM) Remodeling: As a cofactor for prolyl and lysyl hydroxylases, ascorbic acid is essential for collagen synthesis. A well-formed ECM is vital for hESC attachment, proliferation, and differentiation.
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), ascorbic acid protects cells from oxidative stress, which can otherwise induce DNA damage, cellular senescence, and spontaneous differentiation.
Quantitative Data Summary
The following tables summarize the quantitative effects of L-Ascorbic acid 2-phosphate on various stem cell populations. While data specific to hESCs is limited in some cases, the provided information from other pluripotent and multipotent stem cell types offers valuable insights.
| Cell Type | Asc-2P Concentration | Effect | Reference Cell Type |
| Human Adipose-Derived Stem Cells | 50 µg/mL | Highest cell yield observed. | Adipose-Derived Stem Cells |
| Human Adipose-Derived Stem Cells | 100 µg/mL | Decreased cell yield compared to 50 µg/mL. | Adipose-Derived Stem Cells |
| Human Parthenogenetic ESCs | 100 µg/mL | Increased rate of teratoma formation, indicating enhanced pluripotency. | Parthenogenetic ESCs |
| Human Induced Pluripotent Stem Cells | 500 µM | 12.6-fold upregulation of FMR1 gene expression. | Induced Pluripotent Stem Cells |
| Pluripotency Marker | Cell Type | Effect of Ascorbic Acid Treatment |
| OCT4 | Stem Cells from Human Exfoliated Deciduous Tooth | Increased expression |
| SOX2 | Stem Cells from Human Exfoliated Deciduous Tooth | Increased expression |
| NANOG | Stem Cells from Human Exfoliated Deciduous Tooth | Increased expression |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound salt (powder)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+ free
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Reconstitute the powder in sterile DPBS to a desired stock concentration (e.g., 100 mg/mL or a 1000x solution based on the final desired working concentration).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the name of the reagent, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Supplementation of hESC Culture Medium for Pluripotency Maintenance
Materials:
-
Basal hESC medium (e.g., mTeSR™1, E8™)
-
Prepared sterile stock solution of this compound
-
hESCs cultured on a suitable matrix (e.g., Matrigel®, vitronectin)
Procedure:
-
Thaw an aliquot of the Asc-2P stock solution at room temperature.
-
Aseptically add the Asc-2P stock solution to the pre-warmed basal hESC medium to achieve the desired final concentration. A commonly used concentration for maintaining pluripotency is 100 µg/mL .
-
Mix the supplemented medium gently by swirling.
-
Aspirate the old medium from the hESC culture.
-
Add the freshly prepared Asc-2P supplemented medium to the hESC culture.
-
Change the medium daily.
Protocol 3: Directed Differentiation of hESCs to Cardiomyocytes using Asc-2P
This protocol is an example of using Asc-2P in a directed differentiation protocol.
Materials:
-
hESCs ready for differentiation
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
1-Thioglycerol
-
This compound stock solution
-
Other differentiation-inducing factors as required by the specific protocol
Procedure:
-
Prepare the differentiation medium as follows: RPMI 1640 supplemented with 20% (v/v) FBS, 450 µM 1-thioglycerol, and 221 µM L-ascorbic acid 2-phosphate .
-
Filter-sterilize the complete differentiation medium.
-
Initiate differentiation of hESCs according to your established protocol.
-
On the appropriate day of the differentiation protocol, replace the medium with the prepared Asc-2P-containing differentiation medium.
-
Continue the differentiation protocol, changing the medium as required.
Mandatory Visualizations
References
Preparation of L-Ascorbic Acid 2-Phosphate Magnesium Stock Solution: An Application Note and Protocol
Introduction
L-Ascorbic acid 2-phosphate magnesium (Mg-AsA2P) is a stable derivative of Vitamin C, widely utilized in biological research and drug development. Unlike L-ascorbic acid, which is susceptible to oxidation in aqueous solutions, Mg-AsA2P offers enhanced stability, making it an ideal supplement for long-term cell culture experiments.[1][2] This compound serves as a precursor that is enzymatically hydrolyzed by cellular phosphatases to release active L-ascorbic acid. Its primary applications include promoting collagen synthesis, driving osteogenic differentiation of stem cells, and enhancing cell survival and proliferation.[3][4][5] This document provides a detailed protocol for the preparation, storage, and quality control of Mg-AsA2P stock solutions for experimental use.
Properties and Specifications
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Magnesium ascorbyl phosphate (B84403) (MAP), Ascorbic acid phosphate dimagnesium salt | [5][6] |
| Appearance | White to off-white or slightly yellowish crystalline powder | [2][6] |
| Solubility | Soluble in water (up to 50 mg/mL), dilute acids. Insoluble in organic solvents like ethanol (B145695) and DMSO. | [2][6][7] |
| Stability (Solid) | Stable for at least two years when stored at -20°C.[3] | [3] |
| Stability (Aqueous Solution) | Aqueous solutions are less stable. It is recommended not to store for more than one day. Stock solutions have been found to retain 85% activity for 1 week at 37°C and 80% activity for 1 month at refrigerated temperatures. | [3][6] |
| Storage (Solid) | Store at -20°C for long-term storage. Room temperature is also acceptable for shorter periods. | [3][6] |
| Storage (Solution) | Store at 2-8°C for short-term use (up to one month with some loss of activity) or prepare fresh. For critical experiments, daily preparation is recommended. | [3][6] |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound. This concentration is a common starting point for further dilution into cell culture media or other experimental buffers.
Materials
-
This compound salt hydrate (B1144303) (powder, ≥95% purity)[6]
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood
-
Vortex mixer
-
Analytical balance
Procedure
-
Calculate the required mass: Determine the required mass of Mg-AsA2P powder based on its molecular weight and the desired final concentration and volume. The molecular weight can vary depending on the hydration state, so refer to the manufacturer's certificate of analysis. For L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate (approx. MW = 347.5 g/mol ), to make 10 mL of a 100 mM solution:
-
Mass (g) = 0.1 mol/L * 0.01 L * 347.5 g/mol = 0.3475 g
-
-
Weigh the powder: In a laminar flow hood, accurately weigh the calculated amount of Mg-AsA2P powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water or PBS (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.
-
Volume adjustment: Add sterile water or PBS to reach the final desired volume (e.g., 10 mL). Mix thoroughly.
-
Sterile filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube. This step is crucial for cell culture applications.[6]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. For immediate use, the solution can be stored at 2-8°C for a limited time.
Experimental Workflow
Caption: Workflow for the preparation and storage of Mg-AsA2P stock solution.
Application and Working Concentrations
Mg-AsA2P is commonly used as a supplement in cell culture media to support various biological processes. The optimal working concentration can vary depending on the cell type and the specific application.
| Application | Cell Type | Typical Working Concentration | Reference |
| Collagen Synthesis | Human skin fibroblasts, Tenocytes | 0.1 - 1.0 mM | [8][9][10] |
| Osteogenic Differentiation | Human adipose stem cells (hASCs), Mesenchymal stromal/stem cells | 50 - 250 µM | [3][4][11] |
| Cell Growth and Proliferation | Human skin fibroblasts, Human corneal endothelial cells | 0.1 - 1.5 mM | [3][11] |
| Maintaining Pluripotency | Human embryonic stem cells | Concentration not specified, used as a media supplement | [3][4] |
Quality Control
Ensuring the quality and purity of the Mg-AsA2P stock solution is critical for reproducible experimental results. While advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard for quality control, researchers can perform basic checks.[12][13][14][15]
-
Visual Inspection: The stock solution should be clear and free of precipitates. Any cloudiness or particulate matter may indicate contamination or degradation.
-
pH Measurement: The pH of the final solution should be close to neutral (pH 7.0-7.4) if prepared in water or PBS. Significant deviations may affect experimental outcomes.
-
Functional Assay: The most practical quality control for many labs is a functional assay. For example, when used for osteogenic differentiation, the activity of the stock solution can be confirmed by observing the expected cellular responses, such as increased alkaline phosphatase activity.
Signaling Pathway: Role in Collagen Synthesis
L-ascorbic acid, released from Mg-AsA2P, is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of procollagen. This hydroxylation is a prerequisite for the formation of the stable triple-helical structure of collagen, which is then secreted into the extracellular matrix.
Caption: Role of this compound in Collagen Synthesis.
References
- 1. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-ascorbic acid 2-O-phosphate magnesium salt [chembk.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. 抗坏血酸磷酸酯镁 倍半镁盐 水合物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. [PDF] Ascorbic acid is essential for significant collagen deposition by human tenocytes in vitro | Semantic Scholar [semanticscholar.org]
- 9. researchmap.jp [researchmap.jp]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quality Control of this compound Using Reversed-Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Zwitterionic-hydrophilic interaction liquid chromatography for this compound, a raw material in cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Ascorbic Acid 2-Phosphate Magnesium in Promoting Collagen Type I Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Ascorbic Acid 2-Phosphate Magnesium (APM), a stable derivative of Vitamin C, for stimulating the synthesis of collagen type I in fibroblasts. This document includes the mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Introduction
L-Ascorbic acid (Vitamin C) is a critical cofactor in the synthesis of collagen, the most abundant protein in the extracellular matrix (ECM). It is essential for the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764), a post-translational modification necessary for the formation of stable collagen triple helices.[1] However, L-ascorbic acid is unstable in solution, which limits its long-term efficacy in cell culture experiments.[2]
This compound (APM) is a long-acting and stable derivative of ascorbic acid.[3][4] Once introduced to the cellular environment, it is hydrolyzed by cellular phosphatases to release active L-ascorbic acid, ensuring a continuous and stable supply. This property makes APM a superior alternative for in vitro studies and potential therapeutic applications aimed at enhancing collagen production.[5][6] Studies have shown that APM not only promotes collagen synthesis but also enhances cell proliferation and the formation of a three-dimensional, tissue-like structure by fibroblasts.[7][8][9]
Mechanism of Action
APM stimulates collagen type I synthesis through a multi-faceted mechanism:
-
Sustained Release of Ascorbic Acid: APM acts as a pro-drug, steadily releasing ascorbic acid into the cytoplasm of fibroblasts. This overcomes the limitation of L-ascorbic acid's instability in culture media.[2]
-
Cofactor for Hydroxylases: The released ascorbic acid serves as an essential cofactor for prolyl and lysyl hydroxylases.[1][10] These enzymes catalyze the hydroxylation of proline and lysine residues within the procollagen chains in the endoplasmic reticulum. This hydroxylation is crucial for the folding and stabilization of the collagen triple helix.
-
Upregulation of Collagen Gene Expression: Ascorbic acid has been shown to increase the transcription of procollagen genes.[11] It specifically elevates the mRNA levels of pro-alpha 1(I) and pro-alpha 2(I) chains, the components of type I collagen.[11]
-
Promotion of Procollagen Secretion: By facilitating proper folding, ascorbic acid promotes the secretion of procollagen from the fibroblasts into the extracellular space.[11] In ascorbate-deficient conditions, under-hydroxylated procollagen can accumulate within the cell, leading to a feedback inhibition of its own synthesis.[11][12]
The overall process is a coordinated stimulation of both the transcription of collagen genes and the essential post-translational modifications required for the formation of functional collagen fibers.
Caption: Signaling Pathway of APM in Collagen Type I Synthesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of APM on fibroblast proliferation and collagen synthesis as reported in key studies.
Table 1: Effect of APM on Fibroblast Proliferation and Collagen Synthesis
| Cell Type | APM Concentration (mM) | Duration | Effect on Cell Growth (vs. Control) | Effect on Relative Collagen Synthesis (vs. Control) | Reference(s) |
| Human Skin Fibroblasts | 0.1 - 1.0 | 3 weeks | 4-fold increase | 2-fold increase | [7][8][9] |
| Human Gingival Fibroblasts | Not specified | - | Enhanced cell viability | Promoted Type I collagen synthesis and mRNA expression | [5] |
Table 2: Comparative Efficacy of APM and L-Ascorbic Acid Sodium Salt (AsANa)
| Parameter | APM | AsANa | Outcome | Reference |
| Intracellular Ascorbic Acid | Remarkably and continuously enhanced | Less effective | APM provides a more sustained intracellular level of ascorbic acid. | [5] |
| Collagen Type I Synthesis | Promoted | Less effective | APM is a more potent stimulator of collagen synthesis. | [5] |
| Cellular Protection | Decreased H₂O₂-induced ROS and cell damage | Less effective | APM exhibits superior antioxidant and protective effects. | [5] |
| Anti-inflammatory Effect | Inhibited TNF-α-induced IL-8 production | Less effective | APM demonstrates better anti-inflammatory properties. | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of APM on collagen type I synthesis in fibroblasts.
4.1. Cell Culture and APM Treatment
This protocol describes the general procedure for culturing human fibroblasts and treating them with APM.
Caption: Workflow for Cell Culture and APM Treatment.
Materials:
-
Human fibroblasts (e.g., dermal, gingival)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (APM)
-
Cell culture plates/flasks
Procedure:
-
Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency.
-
For experiments, seed the fibroblasts into appropriate culture plates (e.g., 6-well or 24-well plates) at a desired density.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare a stock solution of APM in sterile PBS or culture medium.
-
Replace the existing medium with fresh medium containing various concentrations of APM (e.g., 0, 0.1, 0.5, 1.0 mM).
-
Incubate the cells for the desired experimental duration (e.g., 24 hours for short-term studies, or up to 3 weeks for long-term studies, changing the medium every 2-3 days).
-
At the end of the incubation period, collect the cell culture supernatant and/or cell lysates for analysis.
4.2. Quantification of Collagen Type I Synthesis by ELISA
This protocol outlines the measurement of secreted collagen type I in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
Cell culture supernatant (collected from Protocol 4.1)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from both control and APM-treated fibroblast cultures.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the wells of a microplate pre-coated with a capture antibody for human pro-collagen I alpha 1. b. Incubating to allow the pro-collagen to bind to the antibody. c. Washing the plate to remove unbound substances. d. Adding a detection antibody conjugated to an enzyme (e.g., HRP). e. Incubating and washing again. f. Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of pro-collagen I alpha 1 in the samples by comparing their absorbance to the standard curve.
-
Normalize the collagen concentration to the total protein content or cell number of the corresponding cell lysate.
4.3. Analysis of Collagen Type I mRNA Expression by Real-Time RT-PCR
This protocol describes the quantification of COL1A1 and COL1A2 (genes for pro-alpha 1(I) and pro-alpha 2(I) chains) mRNA levels using real-time reverse transcription-polymerase chain reaction (RT-PCR).
Caption: Workflow for Collagen mRNA Quantification by qRT-PCR.
Materials:
-
Fibroblast cell lysates (from Protocol 4.1)
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR master mix (e.g., SYBR Green)
-
Primers for human COL1A1, COL1A2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Lyse the control and APM-treated fibroblasts and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Set up the real-time PCR reactions using the cDNA as a template, a real-time PCR master mix, and specific primers for COL1A1, COL1A2, and a housekeeping gene.
-
Perform the real-time PCR using a thermal cycler. The cycling conditions will depend on the master mix and primers used.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in the expression of the target genes in APM-treated cells compared to the control cells, normalized to the housekeeping gene.
Conclusion
This compound is a highly effective and stable reagent for promoting collagen type I synthesis in fibroblast cultures. Its sustained release of ascorbic acid ensures optimal activity of hydroxylating enzymes and upregulates collagen gene expression. The provided protocols offer a robust framework for researchers to investigate the effects of APM and other compounds on collagen metabolism, aiding in the development of new therapeutics for tissue engineering, wound healing, and anti-aging applications.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. Effects of this compound salt on the properties of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchmap.jp [researchmap.jp]
- 10. mdpi.com [mdpi.com]
- 11. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drkumardiscovery.com [drkumardiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Osteogenic Differentiation with L-Ascorbic Acid 2-Phosphate Magnesium
Welcome to the technical support center for troubleshooting osteogenic differentiation experiments using L-Ascorbic Acid 2-Phosphate Magnesium (AsA2-P). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (AsA2-P) recommended over L-Ascorbic Acid for osteogenic differentiation?
A1: L-Ascorbic Acid 2-Phosphate is a stable derivative of L-Ascorbic Acid.[1][2][3] Standard L-Ascorbic Acid is unstable in typical cell culture conditions (neutral pH and 37°C), leading to inconsistent results.[2][4] AsA2-P provides a longer-acting and more stable source of ascorbic acid, ensuring consistent stimulation of collagen synthesis and expression, which is crucial for osteoblast differentiation.[4][5][6][7]
Q2: What is the primary role of AsA2-P in osteogenesis?
A2: AsA2-P's primary role is to stimulate the synthesis of type I collagen, a major component of the bone extracellular matrix.[1][5][8] This collagen matrix is essential for osteoblast maturation and subsequent mineralization.[9][10] AsA2-P promotes the hydroxylation of proline and lysine (B10760008) residues, a critical step in the formation of a stable collagen triple helix.[11] The accumulation of a mature collagen matrix then provides the necessary scaffold and signaling cues for the expression of key osteoblastic markers like alkaline phosphatase (ALP) and osteocalcin.[1][3]
Q3: My cells are proliferating but not differentiating. What could be the issue?
A3: This could be due to several factors:
-
Suboptimal AsA2-P Concentration: The concentration of AsA2-P is critical. While it stimulates cell growth, an inadequate amount may not be sufficient to drive robust differentiation.[4][5]
-
Inhibitors of Collagen Synthesis: If collagen synthesis is inhibited, the pro-osteogenic effects of AsA2-P will be diminished.[1][3]
-
Other Media Components: The concentrations of other osteogenic supplements like dexamethasone (B1670325) and β-glycerophosphate are also crucial and may need optimization for your specific cell type.[12]
Q4: I am observing inconsistent mineralization in my cultures. What are the possible causes?
A4: Inconsistent mineralization can arise from:
-
Instability of Media Components: If you are not using a stable form of ascorbic acid like AsA2-P, its degradation can lead to variable results.
-
pH of the Culture Medium: The pH of the medium can influence mineral deposition. Ensure your medium is properly buffered.
-
Cell Seeding Density: An uneven initial cell seeding density can result in non-uniform differentiation and mineralization across the culture vessel.
Q5: How long does it take to observe the effects of AsA2-P on osteoblast differentiation?
A5: The timeline can vary depending on the cell type and culture conditions. However, some general timelines have been reported:
-
Proline Hydroxylation: Increased proline hydroxylation in the procollagen (B1174764) pool can be detected within 1 hour of ascorbic acid addition.[9]
-
Mature Collagen Detection: Mature type I collagen components can be detected starting at 10 hours and increase over 72 hours.[9]
-
Alkaline Phosphatase (ALP) Expression: ALP or its mRNA is typically detected 2-3 days after adding ascorbic acid.[9]
-
Osteocalcin Expression: Osteocalcin mRNA is usually seen around day 6.[9]
-
Mineralization: Extracellular calcium deposits, visualized by Alizarin Red S staining, are typically observable after 2-4 weeks of osteogenic induction.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Alkaline Phosphatase (ALP) Activity | Insufficient AsA2-P concentration. | Optimize the AsA2-P concentration. Studies suggest a range of 50 µM to 250 µM may be effective for human adipose stem cells, with 150 µM showing high ALP activity.[5][12] |
| Poor collagen matrix formation. | Ensure adequate AsA2-P is present throughout the culture period to support continuous collagen synthesis.[1][3] | |
| Dexamethasone concentration is not optimal. | High concentrations of dexamethasone (e.g., 100 nM) can suppress proliferation and collagen type I expression. Consider reducing the concentration to 5-10 nM.[12] | |
| Weak or Absent Alizarin Red S Staining | Inadequate duration of differentiation. | Osteogenic differentiation is a lengthy process. Ensure cells are cultured for at least 3-4 weeks to allow for sufficient mineralization.[13] |
| Suboptimal concentration of calcium in the medium. | Consider supplementing the culture medium with additional calcium chloride (e.g., 1-10 mM) to enhance mineralization and the sensitivity of the Alizarin Red S staining.[14] | |
| Low cell density. | Ensure cells are seeded to reach confluence before initiating differentiation. | |
| High Cell Death | L-Ascorbic Acid toxicity. | Standard L-Ascorbic Acid can have a growth-repressive effect at certain concentrations.[4][15] Switch to the more stable and less cytotoxic L-Ascorbic Acid 2-Phosphate. |
| Instability of prepared solutions. | Prepare fresh aqueous solutions of AsA2-P and do not store for more than one day. For longer-term storage, store the powdered form at -20°C.[16] Stock solutions in water at 5°C retain about 80% activity after 4 weeks. | |
| Inconsistent Results Between Experiments | Degradation of L-Ascorbic Acid. | Use L-Ascorbic Acid 2-Phosphate for consistent, long-acting activity.[2] |
| Variation in reagent preparation. | Prepare fresh osteogenic differentiation medium for each feeding. Change the medium every 3 days.[13] |
Data Summary
Recommended Concentrations for Osteogenic Media Components
| Component | Cell Type | Recommended Concentration | Reference |
| L-Ascorbic acid 2-phosphate | Human Adipose Stem Cells (hASCs) | 50 µM - 250 µM | [5][12] |
| Human Osteoblast-like cells (MG-63) | 0.25 mM - 1 mM | [4][15] | |
| Murine Osteoblastic cells (MC3T3-E1) | 50 µg/mL | [17] | |
| Dexamethasone | Human Adipose Stem Cells (hASCs) | 5 nM - 10 nM | [12] |
| β-glycerophosphate | Mesenchymal Stem Cells (MSCs) | 10 mM | [12] |
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the activity of ALP, an early marker of osteoblast differentiation.
-
Sample Preparation:
-
Assay Procedure:
-
Add your sample to a 96-well plate. Adjust the total volume to 80 µl with Assay Buffer.[18]
-
Add 50 µl of 5 mM p-nitrophenyl phosphate (B84403) (pNPP) solution to each well.[18]
-
Incubate the plate at 25°C for 60 minutes, protected from light.[18]
-
Stop the reaction by adding a stop solution if necessary (e.g., 100 µl of 5.0 M NaOH).[19]
-
Measure the absorbance at 405 nm using a microplate reader.[20][21]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of p-Nitrophenol (pNP).
-
Calculate the ALP activity in your samples based on the standard curve.
-
Alizarin Red S Staining for Mineralization
This staining method detects calcium deposits, a hallmark of late-stage osteogenic differentiation.
-
Preparation of Alizarin Red S Solution:
-
Dissolve 2g of Alizarin Red S powder in 100 ml of distilled water (2% w/v).[13][22]
-
Adjust the pH to 4.1-4.3 with ammonium (B1175870) hydroxide (B78521) or hydrochloric acid.[13][22]
-
Filter the solution through a 0.22 µm filter.[13] Store at 4°C in the dark.[13]
-
-
Staining Procedure:
-
Aspirate the culture medium and wash the cells twice with PBS.[22]
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.[13][23]
-
Add the Alizarin Red S solution to cover the cell monolayer and incubate for 20-45 minutes at room temperature in the dark.[13][22][23]
-
Remove the staining solution and wash the cells 3-5 times with distilled water until the wash solution is clear.[22]
-
-
Visualization and Quantification:
-
Visualize the stained calcium deposits, which appear as bright orange-red nodules, under a bright-field microscope.[13]
-
For quantification, the stain can be extracted with 10% acetic acid or 10% cetylpyridinium (B1207926) chloride, and the absorbance of the extract can be measured.[22]
-
Visualizations
References
- 1. L-Ascorbic Acid 2-Phosphate Promotes Osteoblastic Differentiation of MC3T3-E1 Mediated by Accumulation of Type I Collagen [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. usbio.net [usbio.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ascorbic acid on collagen matrix formation and osteoblast differentiation in murine MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of different serum conditions on osteogenic differentiation of human adipose stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ixcellsbiotech.com [ixcellsbiotech.com]
- 14. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Alkaline Phosphatase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. mmpc.org [mmpc.org]
- 22. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 23. cellntec.com [cellntec.com]
Optimizing L-Ascorbic Acid 2-Phosphate Magnesium (Mg-AsP) for Enhanced Cell Culture Outcomes: A Technical Guide
Shanghai, China - Researchers, scientists, and drug development professionals now have access to a comprehensive technical support center focused on the optimal use of L-Ascorbic acid 2-phosphate magnesium (Mg-AsP), a stable vitamin C derivative crucial for various cell culture applications. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help researchers harness the full potential of Mg-AsP in their experiments, from promoting cell proliferation and differentiation to enhancing collagen synthesis.
L-Ascorbic acid 2-phosphate is a long-acting derivative of ascorbic acid, valued for its increased stability in culture media.[1][2] It is widely used to support the growth and differentiation of various cell types, including stem cells, fibroblasts, and osteoblasts.[3][4][5] This guide addresses common challenges and questions encountered when using Mg-AsP to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of Mg-AsP for my cell line?
A1: The optimal concentration of Mg-AsP is cell-line dependent. However, based on published studies, a general starting range of 50 µM to 250 µM is effective for many applications, including the osteogenic differentiation of human adipose stem cells (hASCs).[1][6] For promoting the proliferation of human skin fibroblasts, concentrations between 0.1 mM and 1.0 mM have been used successfully.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: My Mg-AsP solution appears to have precipitated in the culture medium. What should I do?
A2: Precipitation of Mg-AsP in cell culture media can be caused by several factors, including high concentrations, interactions with other media components, and improper storage. To troubleshoot this, ensure your stock solution is properly dissolved and consider preparing it fresh for each use.[7] Avoid repeated freeze-thaw cycles of the stock solution. If precipitation persists, try lowering the final concentration in the medium or testing a different basal medium formulation. Some components in media like DMEM could potentially interact with Mg-AsP at high concentrations.
Q3: I am not observing the expected level of osteogenic differentiation in my mesenchymal stem cells (MSCs) with Mg-AsP.
A3: Inconsistent or failed osteogenic differentiation can stem from several issues. Firstly, verify the quality and passage number of your MSCs, as differentiation potential can decrease with extensive passaging.[8] Secondly, ensure the other components of your osteogenic induction medium, such as dexamethasone (B1670325) and β-glycerophosphate, are at their optimal concentrations.[9] The interplay between these components is crucial for successful differentiation. Finally, confirm the bioactivity of your Mg-AsP. If it has been stored improperly or for an extended period, its effectiveness may be compromised.[7]
Q4: Can I prepare a stock solution of Mg-AsP and store it?
A4: Yes, you can prepare a stock solution of Mg-AsP. It is soluble in aqueous buffers like PBS (pH 7.2) at approximately 1 mg/mL.[7] For long-term storage, it is recommended to store the powder at -20°C, where it can be stable for at least two years.[7] While aqueous stock solutions can be prepared, it is advisable to use them fresh or store them for no more than one day to ensure maximum activity.[7]
Data Summary: Recommended Mg-AsP Concentrations for Various Cell Lines
| Cell Line | Application | Recommended Concentration | Reference(s) |
| Human Adipose Stem Cells (hASCs) | Osteogenic Differentiation | 50 µM - 250 µM | [1][6] |
| Human Corneal Endothelial Cells (HCECs) | Proliferation | 0.1 mM - 1.5 mM | [1] |
| Human Osteoblast-like Cells (MG-63) | Proliferation & Differentiation | 0.25 mM - 1 mM | [10] |
| Human Skin Fibroblasts | Proliferation & Collagen Synthesis | 0.1 mM - 1.0 mM | [5] |
| Bone Marrow-Derived Mesenchymal Stem Cells (MSCs) | Proliferation & Differentiation | 5 µM - 500 µM | [11] |
| Human Gingival Fibroblasts | Proliferation & Collagen Synthesis | Not specified, but effective | [12] |
| Murine Osteoblastic Cells (MC3T3-E1) | Osteogenic Differentiation | Not specified, but effective | [13] |
Experimental Protocols
Protocol 1: Preparation of Mg-AsP Stock Solution
-
Weighing: Accurately weigh the desired amount of Mg-AsP powder in a sterile microcentrifuge tube.
-
Dissolving: Add sterile phosphate-buffered saline (PBS, pH 7.2) to the tube to achieve the desired stock concentration (e.g., 100 mM).
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: For immediate use, keep the solution at 4°C. For longer-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. It is recommended to use fresh solutions for optimal results.[7]
Protocol 2: Induction of Osteogenic Differentiation in Mesenchymal Stem Cells (MSCs)
-
Cell Seeding: Plate MSCs in a standard growth medium at a density of 10,000 cells/cm².
-
Reaching Confluency: Culture the cells until they reach approximately 80% confluency.
-
Induction: Replace the growth medium with an osteogenic induction medium containing:
-
Medium Change: Change the osteogenic induction medium every 2-3 days.
-
Analysis: After 14-21 days, assess osteogenic differentiation by staining for calcium deposits with Alizarin Red S and measuring alkaline phosphatase (ALP) activity.
Protocol 3: Enhancing Collagen Synthesis in Human Dermal Fibroblasts
-
Cell Seeding: Plate human dermal fibroblasts in a standard growth medium.
-
Supplementation: Once the cells are attached and actively proliferating, replace the medium with a growth medium supplemented with 0.1 mM to 1.0 mM Mg-AsP.[5]
-
Culture Period: Culture the cells for 1 to 3 weeks, changing the medium with fresh Mg-AsP every 2-3 days.
-
Analysis: Assess collagen synthesis by methods such as Sirius Red staining for total collagen or by quantifying specific collagen types using ELISA or Western blot.
Visualizing the Mechanism of Action
To understand how Mg-AsP exerts its effects, it is essential to visualize the underlying cellular and molecular pathways.
Caption: A generalized experimental workflow for using Mg-AsP in cell culture.
Once introduced into the cell culture medium, Mg-AsP is dephosphorylated by cellular alkaline phosphatases to release ascorbic acid. This free ascorbic acid is then transported into the cells where it acts as a cofactor for enzymes crucial for collagen synthesis and a regulator of transcription factors involved in cell differentiation.
Caption: Simplified signaling pathway of Mg-AsP in promoting collagen synthesis and osteogenic differentiation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in Media | - High concentration of Mg-AsP- Interaction with media components (e.g., high calcium or phosphate)- pH shift of the medium- Improper storage of stock solution (e.g., repeated freeze-thaw cycles) | - Lower the final concentration of Mg-AsP.- Prepare fresh stock solution for each experiment.- Test a different basal medium.- Ensure the pH of the medium is stable. |
| Inconsistent Experimental Results | - Variability in cell passage number- Inconsistent concentration or activity of Mg-AsP- Batch-to-batch variation in serum- Suboptimal culture conditions | - Use cells within a consistent and low passage range.- Prepare Mg-AsP stock solution carefully and use a consistent source.- Test different lots of serum or use a serum-free medium if possible.- Standardize all culture parameters (seeding density, medium change schedule, etc.). |
| Low Cell Viability or Proliferation | - Cytotoxicity at high Mg-AsP concentrations- Suboptimal culture conditions | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure other media components and culture conditions are optimal for the cell line. |
| Failure to Induce Differentiation | - Inactive Mg-AsP- Suboptimal concentration of other induction agents (e.g., dexamethasone, β-glycerophosphate)- Low differentiation potential of the cells | - Use a fresh, properly stored batch of Mg-AsP.- Optimize the concentrations of all components in the differentiation medium.- Use a positive control cell line with known differentiation capacity.- Characterize the stem cell population for appropriate markers before differentiation.[8] |
References
- 1. Chondrogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cells: Tips and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Step-Wise Chondrogenesis of Human Induced Pluripotent Stem Cells and Purification Via a Reporter Allele Generated by CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KR100532573B1 - Process for preparation of Magnesium L-ascorbyl-2-phosphate - Google Patents [patents.google.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of different serum conditions on osteogenic differentiation of human adipose stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Effects of this compound salt on the properties of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of L-Ascorbic acid 2-phosphate magnesium in culture media over time
Welcome to the technical support center for L-Ascorbic Acid 2-Phosphate Magnesium (Mg-AsP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the stability and use of Mg-AsP in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Mg-AsP) and why is it preferred over L-ascorbic acid in cell culture?
This compound (often abbreviated as AA2P or Mg-AsP) is a stable, long-acting derivative of L-ascorbic acid (Vitamin C).[1][2][3] Standard L-ascorbic acid is highly unstable in aqueous solutions, such as cell culture media, where it can be rapidly oxidized and degraded, especially in the presence of oxygen, heat, and transition metals.[4][5][6][7] This instability can lead to inconsistent results and the generation of reactive oxygen species (ROS) that may be toxic to cells.[7][8] Mg-AsP is resistant to this rapid oxidation.[9] Once in the culture, it is gradually hydrolyzed by cellular phosphatases to release a steady, continuous supply of biologically active L-ascorbic acid to the cells.[9] This makes it an ideal supplement for long-term experiments requiring consistent Vitamin C activity, such as collagen synthesis stimulation, osteogenic differentiation, and enhancing the lifespan of certain cell types.[1][2][3][10]
Q2: How should I properly store Mg-AsP powder and stock solutions?
Proper storage is critical to ensure the long-term efficacy of Mg-AsP. Recommendations vary slightly by manufacturer but follow a general consensus.
| Formulation | Storage Temperature | Shelf Life | Recommendations & Notes |
| Crystalline Solid / Powder | -20°C | ≥ 6 months to 4 years[2][3] | Store in a tightly sealed container, protected from moisture. Stable for extended periods when stored correctly. |
| Aqueous Stock Solution | 4°C to 5°C | ~4 weeks | Activity may decrease to approximately 80% after one month.[11] It is not recommended to store aqueous solutions for more than one day to ensure maximum activity.[1] |
| Aqueous Stock Solution | -20°C or -80°C | Not Determined | Stability at freezer temperatures has not been formally determined by all suppliers.[11] For critical experiments, preparing fresh solutions is the best practice. |
Q3: How stable is Mg-AsP after it has been added to my cell culture medium?
The stability of Mg-AsP in complete culture medium is influenced by temperature and the presence of other components, particularly serum.
| Condition | Temperature | Duration | Remaining Activity | Key Factor |
| In Media | 37°C | 1 week | ~85%[11] | Incubation Temperature |
| In Media | 5°C (Refrigerated) | 1 month | ~80%[11] | Storage Temperature |
| Serum-Free Medium | 4°C or 37°C | 2 weeks | Stable[9] | Absence of Serum |
| Medium with Serum | 37°C | 24 hours | Drastically Reduced[9] | Presence of Serum |
| Chondrocyte Micromass Culture (Serum-Free) | 37°C | 24 hours | ~50%[9] | High Cell Density / Metabolism |
Q4: What is the mechanism of action for Mg-AsP in cell culture?
Mg-AsP serves as a stable pro-drug or precursor to active L-ascorbic acid. It is not directly used by the cells in its phosphorylated form. The conversion process is as follows:
Figure 1. Conversion of Mg-AsP to biologically active L-Ascorbic Acid in cell culture.
The phosphate (B84403) group is cleaved either by extracellular phosphatases present in the medium (especially when serum is included) or by intracellular phosphatases after the compound is taken up by the cells.[9] This enzymatic conversion releases L-ascorbic acid, which can then participate in various cellular processes.
Troubleshooting Guide
Q5: I added Mg-AsP to my culture and now my cells are dying. What could be the cause?
Cell toxicity after the addition of Mg-AsP is a known issue that can arise from several factors, often linked to the production of hydrogen peroxide (H₂O₂) during the oxidation of the released ascorbic acid.
Figure 2. Logical workflow for troubleshooting Mg-AsP-induced cytotoxicity.
-
High Concentrations: While Mg-AsP is more stable than ascorbic acid, high concentrations can still lead to a burst of released ascorbate, which can then auto-oxidize and produce cytotoxic H₂O₂.[8] A study showed that increasing concentrations of Mg-AsP decreased the viability of adipose-derived stem cells (ASCs).[8]
-
Low Cell Density: The cytotoxic effects of Mg-AsP are more pronounced at low cell seeding densities.[8] Higher cell densities can enhance the expression of protective antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD), which help neutralize ROS.[8]
-
Solution: If you observe toxicity, try titrating the Mg-AsP concentration to find the optimal level for your cell type. Additionally, consider increasing your initial cell seeding density. As an experimental control, co-administration of catalase or N-acetylcysteine (NAC) has been shown to nullify the cytotoxic effects, confirming that they are ROS-mediated.[8]
Experimental Protocols
Q6: How can I measure the concentration of active L-ascorbic acid in my culture medium over time?
To accurately determine the stability and release kinetics of L-ascorbic acid from Mg-AsP in your specific experimental conditions, High-Performance Liquid Chromatography (HPLC) is the recommended method. A selective reversed-phase HPLC (RP-LC) method can be used to separate and quantify both the parent compound (Mg-AsP) and its active form (L-ascorbic acid).[12]
General Protocol: RP-HPLC for Ascorbate Quantification
This protocol is a general guideline and may require optimization for your specific equipment and medium composition.
Figure 3. Experimental workflow for quantifying L-ascorbic acid in culture media via HPLC.
Methodology:
-
Standard Curve Preparation: Prepare a series of known concentrations of L-ascorbic acid in your basal culture medium (without cells) to serve as a standard curve.
-
Sample Collection: At designated time points, collect aliquots of the culture supernatant from your experimental wells. Place them immediately on ice to prevent further degradation.
-
Sample Clarification: Centrifuge the collected samples (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any cells and debris.
-
Deproteinization (Crucial Step): Proteins in the medium, especially from serum, can interfere with the HPLC column. Precipitate proteins by adding an acid, such as metaphosphoric acid or perchloric acid, to the supernatant. Vortex and centrifuge again to pellet the precipitated proteins.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Quantification: Identify the peak corresponding to L-ascorbic acid based on the retention time from your standards. Calculate the concentration in your samples by comparing the peak area to the standard curve.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. usbio.net [usbio.net]
- 3. caymanchem.com [caymanchem.com]
- 4. himedialabs.com [himedialabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin C - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The Influence of Cell Culture Density on the Cytotoxicity of Adipose-Derived Stem Cells Induced by L-Ascorbic Acid-2-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnesium Ascorbyl Phosphate, 1713265-25-8, High-Purity, A8960, Sigma-Aldrich [sigmaaldrich.com]
- 12. Quality Control of this compound Using Reversed-Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: L-Ascorbic Acid 2-Phosphate Magnesium (Mg-AsP) in Solution
Welcome to the technical support center for L-Ascorbic acid 2-phosphate magnesium (Mg-AsP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Mg-AsP in solution.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (Mg-AsP) and why is it used in experiments?
A1: this compound is a stable, water-soluble derivative of Vitamin C (L-Ascorbic acid).[1][2] It is widely used in cell culture, cosmetics, and pharmaceutical research as a more stable alternative to L-ascorbic acid, which readily degrades in aqueous solutions.[3][4] In biological systems, Mg-AsP is enzymatically hydrolyzed by phosphatases to release biologically active L-ascorbic acid, which can then stimulate collagen synthesis, act as an antioxidant, and influence cell differentiation.[2]
Q2: What are the primary degradation products of Mg-AsP in solution?
A2: The primary and intended degradation product in biological applications is L-ascorbic acid , released through enzymatic hydrolysis.[5] Under non-enzymatic conditions, particularly at acidic pH, hydrolysis of the phosphate (B84403) group can also occur, yielding L-ascorbic acid and inorganic phosphate. Further degradation of the liberated L-ascorbic acid can lead to products such as dehydroascorbic acid (DHA) and 2,3-diketogulonic acid (DKA).[6] Additionally, impurities in commercial Mg-AsP products have been identified as ethylation derivatives of open-ring products and other phosphorylated derivatives of ascorbic acid.[7][8]
Q3: What are the optimal storage and handling conditions for Mg-AsP solutions?
A3: For long-term storage, solid Mg-AsP should be kept at -20°C. Aqueous solutions of Mg-AsP are best prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store the solution at 2-8°C and protected from light. The stability of Mg-AsP in solution is pH-dependent, with optimal stability in the pH range of 7.0-9.0.[9] Discoloration may occur in solutions with a pH below 6.[1]
Q4: How stable is Mg-AsP in solution compared to L-ascorbic acid?
A4: Mg-AsP is significantly more stable than L-ascorbic acid in aqueous solutions, especially at neutral pH and in the presence of oxygen and light.[1][3] One study showed that in a standard solution at room temperature, over 90% of magnesium ascorbyl phosphate was recovered after 60 days, compared to about 35% of L-ascorbic acid.[3]
II. Troubleshooting Guides
This section addresses common issues encountered during experiments involving Mg-AsP solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in Mg-AsP solution | - Low solubility at high concentrations. - Interaction with other components in the medium (e.g., high calcium concentrations). - pH of the solution is outside the optimal range. | - Ensure the concentration does not exceed the solubility limit (approx. 154 g/L in water at 25°C).[10] - Prepare a more dilute stock solution and add it to the final medium in smaller volumes. - Check the pH of your final solution and adjust to the 7.0-9.0 range if compatible with your experimental setup.[9] - Warm the solution gently to aid dissolution, but avoid prolonged heating at high temperatures. |
| Discoloration (yellowing) of the solution | - Degradation of Mg-AsP, likely due to acidic pH (<6.0).[1] - Oxidation of L-ascorbic acid that may have been released from Mg-AsP. - Contamination of the solution. | - Verify and adjust the pH of your solution to be within the recommended range of 7.0-9.0.[9] - Prepare fresh solutions before each experiment. - Store stock solutions protected from light and at low temperatures (2-8°C) for short periods. - Use high-purity water and sterile techniques to prepare solutions. |
| Inconsistent or no biological effect observed | - Insufficient enzymatic conversion of Mg-AsP to L-ascorbic acid. - Degradation of the compound in the experimental medium. - Incorrect concentration of Mg-AsP used. | - Ensure that the cells used in your experiment have sufficient phosphatase activity. You can assay for alkaline phosphatase activity. - Check the pH and temperature of your culture medium to ensure they are optimal for both cell health and Mg-AsP stability. - Verify the final concentration of Mg-AsP in your experiment. - Confirm the purity of your Mg-AsP stock using an analytical method like HPLC. |
| Unexpected peaks in HPLC chromatogram | - Presence of impurities in the commercial Mg-AsP product.[7][8] - Degradation of Mg-AsP during sample preparation or storage. - Co-elution with other components from the sample matrix. | - Analyze the starting material (solid Mg-AsP) to identify initial impurities. - Prepare samples immediately before analysis and keep them cool. - Optimize the HPLC method (e.g., mobile phase composition, gradient) to improve the separation of peaks. Refer to the detailed HPLC protocol below. |
III. Data Presentation
Stability of this compound (Mg-AsP) in Aqueous Solution
| Condition | Parameter | Observation | Reference(s) |
| pH | Optimal Stability | pH 7.0 - 9.0 | [9] |
| Degradation/Discoloration | pH < 6.0 | [1] | |
| Temperature | 40°C | >95% potency retained in aqueous solution | Lotioncrafter |
| 80°C | Stable for up to 20 hours | Lotioncrafter | |
| Light | General | Considered light-stable | [1] |
| Oxygen | General | Considered oxygen-stable | [1] |
| Comparison | Room Temperature (60 days) | >90% Mg-AsP recovered vs. ~35% L-ascorbic acid recovered | [3] |
Note: Quantitative kinetic data for the degradation of Mg-AsP under a wide range of non-enzymatic conditions (e.g., rate constants at various pH and temperatures) is not extensively available in the public domain. The stability is generally described qualitatively as being high.
IV. Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Analysis of Mg-AsP and L-Ascorbic Acid
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Objective: To separate and quantify Mg-AsP and its primary degradation product, L-ascorbic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 2.3 with phosphoric acid.
-
Mobile Phase B: Methanol
-
Standard Solutions: Prepare stock solutions of Mg-AsP and L-ascorbic acid of known concentrations in a suitable solvent (e.g., water or mobile phase).
Chromatographic Conditions:
-
Mobile Phase: 85:15 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Sample Preparation: Dilute the sample containing Mg-AsP with the mobile phase to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Curve Generation: Prepare a series of dilutions of the standard stock solutions to create a calibration curve for both Mg-AsP and L-ascorbic acid.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for Mg-AsP and L-ascorbic acid based on their retention times compared to the standards. Quantify the amount of each compound by integrating the peak area and comparing it to the standard curve.
NMR Spectroscopy for Monitoring Mg-AsP Degradation
Objective: To qualitatively and quantitatively monitor the degradation of Mg-AsP to L-ascorbic acid and other potential phosphorylated byproducts.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated water (D₂O)
-
Mg-AsP sample
-
Internal standard (optional, for quantification, e.g., TSP)
Procedure:
-
Sample Preparation: Dissolve a known amount of the Mg-AsP sample in D₂O. If quantification is desired, add a known amount of an internal standard.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum. The protons on the ascorbic acid backbone will have characteristic chemical shifts. Degradation to L-ascorbic acid will result in the appearance of new signals corresponding to the protons of free ascorbic acid.
-
The chemical shifts of the protons on the lactone ring are sensitive to the phosphorylation state and the pH of the solution.
-
-
³¹P NMR Analysis:
-
Acquire a ³¹P NMR spectrum. Mg-AsP will show a characteristic signal for the phosphate group.
-
The appearance of a signal for inorganic phosphate would indicate hydrolysis of the phosphate ester.
-
Other phosphorylated degradation products would give rise to new signals in the ³¹P NMR spectrum.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the signals corresponding to Mg-AsP and the increase in the intensity of signals for L-ascorbic acid and/or inorganic phosphate over time to study the degradation kinetics.
-
Integrate the signals relative to an internal standard for quantitative analysis.
-
Enzymatic Hydrolysis of Mg-AsP using Alkaline Phosphatase
Objective: To enzymatically convert Mg-AsP to L-ascorbic acid for subsequent analysis or to confirm the biological activity pathway.
Materials:
-
Mg-AsP solution
-
Alkaline Phosphatase (ALP) from a suitable source (e.g., calf intestine)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM MgCl₂ and 0.1 mM ZnCl₂)
-
Stop Solution (e.g., 0.1 M NaOH)
Procedure:
-
Prepare a solution of Mg-AsP in the assay buffer at the desired concentration.
-
Add a known amount of alkaline phosphatase to initiate the reaction. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes). The incubation time can be optimized based on the desired level of conversion.
-
Stop the reaction by adding a stop solution, which will inactivate the enzyme by increasing the pH.
-
The resulting solution containing L-ascorbic acid can then be analyzed using methods such as HPLC or spectrophotometry.
V. Diagrams
Caption: Primary degradation pathway of Mg-AsP in biological systems.
Caption: Workflow for HPLC analysis of Mg-AsP and its degradation products.
References
- 1. ulprospector.com [ulprospector.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium ascorbyl phosphate vesicular carriers for topical delivery; preparation, in-vitro and ex-vivo evaluation, factorial optimization and clinical assessment in melasma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Quality Control of this compound Using Reversed-Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium Ascorbyl Phosphate [myskinrecipes.com]
- 10. magnesium ascorbyl phosphate: Topics by Science.gov [science.gov]
How to prevent precipitation of L-Ascorbic acid 2-phosphate magnesium in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of L-Ascorbic Acid 2-Phosphate Magnesium (APM) in experimental media to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APM)?
A1: this compound (APM) is a stable derivative of Vitamin C (L-Ascorbic Acid). It is commonly used in cell culture media as a more stable source of ascorbic acid, which is essential for various cellular processes, including collagen synthesis and antioxidant defense.[1][2]
Q2: Why is APM used in cell culture instead of L-Ascorbic Acid?
A2: Standard L-Ascorbic Acid is unstable in aqueous solutions and can degrade quickly. APM is more stable in solution, providing a longer-lasting and more consistent supply of ascorbic acid to the cells.[1][2]
Q3: What causes APM to precipitate in my media?
A3: Precipitation of APM in media can be caused by several factors, including high concentrations of divalent cations (like calcium and magnesium), improper pH of the final solution, the order of component addition when preparing the media, and inappropriate storage temperatures.[3]
Q4: How can I visually identify APM precipitation?
A4: APM precipitation may appear as a fine, white to off-white powder or small crystals settling at the bottom of your culture vessel.[4] In some cases, it can cause the media to appear cloudy or turbid.
Q5: What is the solubility of APM?
A5: The solubility of APM can vary depending on the solvent and pH. General solubility data is provided in the table below.
Troubleshooting Guide: APM Precipitation
If you are experiencing precipitation of APM in your media, use the following guide to identify the potential cause and implement a solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding APM stock solution to media. | High concentration of divalent cations (Ca²⁺, Mg²⁺) in the media reacting with the phosphate (B84403) group of APM. | Prepare the APM stock solution in purified water instead of phosphate-buffered saline (PBS). Add the APM stock solution to the media slowly while gently swirling. Ensure the final concentration of APM is within the recommended working range. |
| Precipitation occurs after a period of incubation. | pH shift in the media during incubation. | Ensure your media is adequately buffered. For cultures requiring a CO₂ incubator, ensure the CO₂ levels are correct for the bicarbonate concentration in your media. |
| Cloudiness or turbidity throughout the media. | General instability of the media components or formation of insoluble complexes. | Prepare fresh media and APM stock solutions. Filter-sterilize the final supplemented media. Avoid repeated freeze-thaw cycles of the media and stock solutions. |
| Crystalline precipitate at the bottom of the vessel. | Supersaturation of APM or interaction with other media components over time. | Reduce the final concentration of APM in your media if possible. Prepare smaller batches of supplemented media to be used promptly. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of APM
This protocol describes the preparation of a 100X (10 mg/mL) stock solution of APM.
Materials:
-
This compound (powder)
-
Cell culture-grade sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Weigh out the desired amount of APM powder in a sterile conical tube. For a 10 mL stock solution of 10 mg/mL, weigh 100 mg of APM.
-
Add a small volume of sterile water to the tube (e.g., 2-3 mL).
-
Gently vortex or swirl the tube to dissolve the powder. Do not heat the solution to dissolve the powder.
-
Once the powder is fully dissolved, bring the final volume to 10 mL with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to one week).
Protocol 2: Supplementing Cell Culture Media with APM
This protocol outlines the correct procedure for adding the APM stock solution to your basal cell culture medium.
Materials:
-
Basal cell culture medium (e.g., DMEM)
-
Prepared sterile APM stock solution (from Protocol 1)
-
Other required supplements (e.g., FBS, antibiotics)
-
Sterile cell culture flasks or plates
Procedure:
-
Warm the basal cell culture medium and other supplements to the appropriate temperature (usually 37°C).
-
In a sterile biological safety cabinet, add all other required supplements (e.g., FBS, penicillin-streptomycin) to the basal medium.
-
Gently mix the medium by swirling the bottle.
-
Add the APM stock solution to the supplemented medium to achieve the desired final concentration. For a 1:100 dilution, add 1 mL of the 10 mg/mL APM stock to 99 mL of media for a final concentration of 100 µg/mL.
-
Add the APM stock solution slowly and drop-wise while gently swirling the medium bottle to ensure even distribution and prevent localized high concentrations that can lead to precipitation.
-
The final supplemented medium is now ready for use.
Data Presentation
Table 1: Solubility of this compound
| Solvent | pH | Approximate Solubility | Reference |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~1 mg/mL | [5] |
| Water | Not Specified | ~50 mg/mL |
Visualizations
Caption: Workflow for preparing APM stock and supplementing media.
Caption: Decision tree for troubleshooting APM precipitation.
References
L-Ascorbic acid 2-phosphate magnesium quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Ascorbic Acid 2-Phosphate Magnesium (AP-Mg).
Frequently Asked Questions (FAQs)
1. What is this compound (AP-Mg) and why is it used?
This compound is a stable derivative of Vitamin C (L-Ascorbic Acid).[1][2] It is frequently used in cell culture media and as a raw material in the manufacturing of advanced therapy medicinal products (ATMPs).[3][4] Its enhanced stability compared to L-Ascorbic Acid makes it a preferred ingredient in cosmetic and pharmaceutical formulations, where it functions as a potent antioxidant, promotes collagen synthesis, and can help improve the appearance of aged or fragile skin.[1][5]
2. What are the typical quality control parameters for AP-Mg?
Key quality control parameters for AP-Mg include purity, identification, pH of a solution, and the content of related substances or impurities. Purity is often expected to be ≥98%.[1][5] The pH of a 1% solution is typically in the range of 6.0 - 7.0.[5]
3. What are the common impurities found in AP-Mg?
Common impurities can include ethylation derivatives of open-ring AP-Mg products and other phosphorylated derivatives of ascorbic acid.[3][4] Free L-ascorbic acid and free phosphoric acid can also be present. A robust analytical method is crucial for the separation and quantification of these related substances.
4. How should AP-Mg be stored to ensure its stability?
For long-term storage, it is recommended to store AP-Mg as a solid at -20°C, where it can be stable for at least two years.[6] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[6] Stability studies have shown that AP-Mg is more stable than L-ascorbic acid in aqueous solutions and when exposed to different temperatures.[7][8] When formulated in an emulsion, its stability is influenced by storage conditions such as temperature.[9]
Purity Assessment and Analytical Methods
The primary method for assessing the purity of AP-Mg and quantifying impurities is High-Performance Liquid Chromatography (HPLC). Both Reversed-Phase (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods have been successfully developed and validated.[3][10]
Experimental Workflow for AP-Mg Quality Control
Caption: A generalized workflow for the quality control of AP-Mg using HPLC.
Detailed Methodologies
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is suitable for the separation of AP-Mg from its non-polar and moderately polar impurities.
| Parameter | Specification |
| Column | Cosmosil 5C18-AR-II or equivalent C18 column |
| Mobile Phase | Mixture of 0.05 M KH2PO4 buffer (pH 2.5) and methanol (B129727) (99:1, v/v)[3] |
| Flow Rate | 0.4 mL/min[3] |
| Detection | UV at 210 nm for impurities, 260 nm or 280 nm for the main component[3][4] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1.0 mg/mL). |
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
HILIC is an alternative for separating highly polar compounds like AP-Mg and its polar impurities.
| Parameter | Specification |
| Column | Zwitterionic-HILIC column |
| Mobile Phase | Acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) formate) gradient |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or 260 nm |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
| Sample Preparation | Dissolve the sample in a mixture of acetonitrile and water to ensure compatibility with the mobile phase. |
Troubleshooting Guide
HPLC Analysis Issues
Q1: I am observing peak tailing for the main AP-Mg peak. What could be the cause and how can I fix it?
-
Possible Cause 1: Secondary Interactions with Column Silanols: The phosphate (B84403) group in AP-Mg can interact with active silanol (B1196071) groups on the silica-based column packing, leading to tailing.
-
Solution: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups. Using a high-purity, end-capped C18 column can also minimize these interactions.
-
-
Possible Cause 2: Metal Chelation: AP-Mg can chelate with trace metal contaminants in the column packing material.
-
Solution: Use a column with low metal content. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
-
-
Possible Cause 3: Insufficient Buffer Capacity: The buffer in the mobile phase may not be strong enough to maintain a consistent pH at the column head, especially with high sample loads.
-
Solution: Increase the buffer concentration (e.g., from 10 mM to 25 mM) to improve buffering capacity.
-
Q2: My retention times are shifting from one injection to the next. What should I check?
-
Possible Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when running a gradient.
-
Solution: Increase the column equilibration time between runs to ensure the column chemistry is stable before the next injection.
-
-
Possible Cause 2: Mobile Phase Composition Fluctuation: The online solvent mixer of the HPLC may not be delivering a consistent mobile phase composition.
-
Solution: Prepare the mobile phase offline (pre-mix the solvents) to rule out issues with the pump's proportioning valves. Also, ensure the mobile phase is properly degassed to prevent bubble formation.
-
-
Possible Cause 3: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the column.
-
Q3: I am seeing ghost peaks in my chromatogram. Where are they coming from?
-
Possible Cause 1: Contamination in the Mobile Phase or HPLC System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents. Flush the system thoroughly, including the injector and sample loop, with a strong solvent.
-
-
Possible Cause 2: Late Elution from a Previous Injection: A component from a previous sample may be eluting in the current run.
-
Solution: Extend the run time of your method to ensure all components have eluted. Incorporate a column wash step at the end of each run with a strong solvent to remove any strongly retained compounds.
-
Logical Troubleshooting Pathway for HPLC Issues
Caption: A decision-making diagram for troubleshooting common HPLC problems.
Stability Indicating Parameters
When performing stability studies on AP-Mg, it is crucial to monitor for changes in physical and chemical properties.
Table of Stability Assessment Parameters
| Parameter | Method of Analysis | Potential Indication of Instability |
| Appearance | Visual Inspection | Change in color from white/off-white to yellow or brown. |
| Purity Assay | HPLC | Decrease in the percentage of the active ingredient. |
| Impurity Profile | HPLC | Increase in the percentage of known or unknown degradation products. |
| pH of Solution | pH Meter | A significant shift in the pH of a solution can indicate degradation. |
| Moisture Content | Karl Fischer Titration | An increase in water content can accelerate degradation. |
A study on the stability of AP-Mg in a topical emulsion showed that at elevated temperatures (40°C), some physical changes like slight liquefaction could be observed over a period of several weeks.[6] Chemical stability, as determined by HPLC, also showed some degradation at higher temperatures compared to refrigerated conditions.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. KR910008733B1 - Process for the preparation of l-ascorbic acid-2-phosphoric acid ester magnesium salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control of this compound Using Reversed-Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality Control of this compound Using Reversed-Phase Liquid Chromatography. | Semantic Scholar [semanticscholar.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. scribd.com [scribd.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. chromforum.org [chromforum.org]
- 10. sciensano.be [sciensano.be]
Common impurities in commercial L-Ascorbic acid 2-phosphate magnesium and their effects
Welcome to the Technical Support Center for L-Ascorbic Acid 2-Phosphate Magnesium (AP-Mg). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions related to the use of AP-Mg in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AP-Mg) and why is it used in experiments?
A1: this compound is a stable derivative of Vitamin C (L-ascorbic acid). It is widely used in cell culture media, drug formulation, and other biological experiments because it is less prone to oxidation than free L-ascorbic acid, providing a longer-lasting and more consistent source of ascorbate (B8700270) to the system.[1][2] In cell culture, it is enzymatically hydrolyzed by cellular phosphatases to release active L-ascorbic acid.[1]
Q2: What are the common impurities found in commercial AP-Mg?
A2: Commercial preparations of AP-Mg can contain several impurities, with profiles varying between suppliers.[3][4] The most commonly identified impurities include:
-
Free L-Ascorbic Acid: The unphosphorylated form of Vitamin C.[3][5]
-
Ethylation Derivatives of Open-Ring AP-Mg Products: Byproducts from the manufacturing process.[3][4]
-
Other Phosphorylated Derivatives of Ascorbic Acid: Including different phosphate (B84403) esters of ascorbic acid.[3][4]
Q3: How can these impurities affect my experiments?
A3: Impurities in AP-Mg can lead to a range of issues in experimental settings:
-
Inconsistent Results: Lot-to-lot variability in impurity profiles can lead to inconsistent experimental outcomes.[3]
-
Altered Cell Behavior: Free L-ascorbic acid, at certain concentrations, can have a growth-repressive effect on cells in culture, contrary to the growth-promoting effects of a controlled release from AP-Mg.[6][7]
-
Unintended Biological Activity: Ethylated and other phosphorylated derivatives may have their own distinct biological activities, including altered antioxidant, antimicrobial, and cytotoxic properties, which can interfere with the intended experimental outcomes.
Q4: How can I check the purity of my AP-Mg?
A4: The most common and reliable method for assessing the purity of AP-Mg and identifying impurities is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC).[3][4] This technique can separate AP-Mg from its common impurities, allowing for their identification and quantification.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Culture
Symptoms:
-
Variable cell proliferation or differentiation between experiments.
-
Unexpected changes in cell morphology.
-
Discrepancies in assay results (e.g., toxicity, gene expression).
Possible Cause: Lot-to-lot variability in the impurity profile of your AP-Mg, particularly the concentration of free L-ascorbic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell culture results.
Issue 2: AP-Mg Solution Appears Discolored or Degraded
Symptoms:
-
The AP-Mg powder has a yellowish or brownish tint.
-
Reconstituted AP-Mg solution is not colorless.
-
Loss of biological activity over time.
Possible Cause: Degradation of AP-Mg, potentially accelerated by improper storage or the presence of catalytic impurities.
Degradation Pathway:
Caption: Simplified degradation pathway of AP-Mg.
Quantitative Data on Impurities
While specific quantitative data for impurities can vary significantly between manufacturers and even between different lots from the same manufacturer, the following table summarizes the types of impurities that have been identified. It is highly recommended to request a lot-specific Certificate of Analysis (CoA) from your supplier or perform in-house quality control.
| Impurity Class | Common Examples | Potential Impact |
| Free L-Ascorbic Acid | L-Ascorbic Acid | Can cause growth repression in cells at certain concentrations.[6][7] |
| Ethylated Derivatives | Ethylation derivatives of open-ring AP-Mg | May possess altered biological activities (antioxidant, cytotoxic). |
| Other Phosphorylated Species | Ascorbic acid monophosphate/diphosphate isomers | Unknown, but could potentially compete with AP-Mg for enzymatic activation. |
Experimental Protocols
Protocol: Impurity Profiling of AP-Mg by Reversed-Phase HPLC
This protocol provides a general method for the analysis of impurities in AP-Mg. It may require optimization based on the specific HPLC system and column used.
Materials:
-
This compound (AP-Mg) sample
-
Reference standards for L-Ascorbic Acid
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 15 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 2.5 with phosphoric acid.
-
The mobile phase is a mixture of the phosphate buffer and acetonitrile (e.g., 70:30 v/v).[5]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the L-Ascorbic Acid reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the AP-Mg sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peaks corresponding to AP-Mg and any impurities by comparing their retention times with the standards (if available).
-
Quantify the impurities by using the calibration curve of the L-Ascorbic Acid standard (for free L-ascorbic acid) or by area percentage for other impurities.
-
Note: For the identification of unknown impurities, further analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy may be required.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control of this compound Using Reversed-Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Ascorbic Acid 2-Phosphate Magnesium (Mg-AsCP) In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro bioavailability of L-Ascorbic acid 2-phosphate magnesium (Mg-AsCP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Mg-AsCP) and why is it used in cell culture?
A1: this compound is a stable derivative of Vitamin C (L-ascorbic acid).[1][2] Unlike L-ascorbic acid, which is prone to oxidation and degradation in cell culture media, Mg-AsCP offers enhanced stability, ensuring a sustained and long-acting source of ascorbic acid for cells in vitro.[1] It is commonly used as a supplement in cell culture media to support various cellular processes, including collagen synthesis, osteogenic differentiation, and maintaining cellular health.[1][2]
Q2: How does Mg-AsCP become biologically active in vitro?
A2: Mg-AsCP is a pro-drug that requires enzymatic conversion to the biologically active L-ascorbic acid. This conversion is primarily carried out by endogenous cellular phosphatases, such as alkaline phosphatase, which are present on the cell surface or within the cell.[3] Once dephosphorylated, the released ascorbic acid can be transported into the cell to exert its biological effects.
Q3: What is the expected stability of Mg-AsCP in my cell culture medium?
A3: Mg-AsCP is significantly more stable than L-ascorbic acid in aqueous solutions and under typical cell culture conditions (37°C, 5% CO2). While L-ascorbic acid can degrade within hours in culture media, Mg-AsCP can remain stable for several days. However, the exact stability can be influenced by the specific components of your culture medium and the presence of endogenous or serum-derived phosphatases.
Q4: Can I autoclave my medium after adding Mg-AsCP?
A4: No, it is not recommended to autoclave cell culture medium containing Mg-AsCP. While more stable than L-ascorbic acid, the high temperatures and pressures of autoclaving can lead to its degradation. Mg-AsCP should be sterile-filtered and added to the medium after it has cooled to room temperature.
Troubleshooting Guides
Issue 1: Low or no detectable intracellular ascorbic acid after Mg-AsCP treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient phosphatase activity | Some cell lines may have low endogenous phosphatase activity. Consider the following: - Assess the alkaline phosphatase (ALP) activity of your cell line (see Experimental Protocol 1). - If using serum-free medium, consider supplementing with a low concentration of fetal bovine serum (FBS), which contains phosphatases. - Co-culture with a cell line known to have high phosphatase activity. |
| Incorrect Mg-AsCP concentration | The optimal concentration of Mg-AsCP can vary between cell types. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. - Consult literature for concentrations used in similar cell types. |
| Inaccurate measurement of intracellular ascorbic acid | The method for detecting intracellular ascorbic acid may not be sensitive enough or may be prone to errors. - Utilize a validated and sensitive method such as High-Performance Liquid Chromatography (HPLC) for quantification (see Experimental Protocol 2). - Ensure proper sample preparation to prevent auto-oxidation of ascorbic acid during lysis and extraction. |
| Degradation of Mg-AsCP in the medium | Although stable, prolonged incubation or specific medium components could lead to degradation. - Prepare fresh medium with Mg-AsCP for each experiment. - Analyze the concentration of Mg-AsCP in the culture medium over time using HPLC. |
Issue 2: Inconsistent or variable experimental results.
| Possible Cause | Troubleshooting Step |
| Variability in serum batches | If using serum, different lots can have varying levels of phosphatase activity. - Test new batches of serum for their ability to support the conversion of Mg-AsCP to ascorbic acid. - Whenever possible, use a single, pre-tested lot of serum for a series of related experiments. |
| Cell passage number and health | Cellular characteristics, including enzyme activity, can change with increasing passage number. - Use cells within a consistent and low passage number range for all experiments. - Regularly monitor cell morphology and viability to ensure a healthy cell population. |
| pH fluctuations in the culture medium | The activity of phosphatases can be pH-dependent. - Ensure the cell culture medium is properly buffered and that the incubator's CO2 levels are stable to maintain a consistent physiological pH. |
Data Presentation
Table 1: General Comparison of L-Ascorbic Acid and Mg-AsCP Stability in Cell Culture Media
| Compound | Typical Half-life in Media (37°C) | Primary Route of Degradation |
| L-Ascorbic Acid | < 24 hours | Oxidation |
| Mg-AsCP | > 72 hours | Enzymatic dephosphorylation |
Note: These are generalized values and can vary based on specific media composition and cell type.
Experimental Protocols
Experimental Protocol 1: Assay for Alkaline Phosphatase (ALP) Activity
This protocol provides a method to determine the activity of alkaline phosphatase, which is crucial for the conversion of Mg-AsCP to L-ascorbic acid.
Materials:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 9.5, with 10 mM MgCl2)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Cultured cells of interest
Procedure:
-
Cell Culture: Plate cells in a 96-well plate at a desired density and culture until they reach the desired confluency.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to lyse the cells.
-
-
Enzyme Reaction:
-
Prepare the pNPP working solution by diluting the stock in the assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the pNPP working solution to each well containing the cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C and protect it from light.
-
Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol production (change in absorbance per unit time).
-
Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).
-
Experimental Protocol 2: HPLC-UV Method for Quantification of Intracellular Ascorbic Acid
This protocol describes a method to separate and quantify the amount of L-ascorbic acid within cells after treatment with Mg-AsCP.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: 25 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid
-
Ascorbic acid standard solutions
-
Cell lysis buffer (e.g., ice-cold 0.5 M perchloric acid)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cells to the desired confluency and treat with Mg-AsCP for the desired time.
-
Aspirate the medium, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 200 µL of ice-cold 0.5 M perchloric acid and scraping the cells.
-
-
Sample Preparation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the intracellular ascorbic acid.
-
-
HPLC Analysis:
-
Set the UV detector wavelength to 254 nm.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the supernatant onto the HPLC system.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of ascorbic acid standard solutions.
-
Identify the ascorbic acid peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the intracellular ascorbic acid concentration by comparing the peak area of the sample to the standard curve.
-
Normalize the result to the total protein concentration of the cell pellet.
-
Visualizations
References
Assessing the cytotoxicity of L-Ascorbic acid 2-phosphate magnesium at high concentrations
This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of L-Ascorbic acid 2-phosphate magnesium (APM) at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APM) and why is it a common supplement in cell culture?
This compound (APM) is a stable, long-acting derivative of L-Ascorbic acid (Vitamin C).[1][2] Unlike standard L-Ascorbic acid, which is prone to rapid oxidation in aqueous cell culture media, APM provides a consistent and continuous release of bioactive ascorbate (B8700270) to the cells.[3][4] It is widely used to stimulate collagen synthesis, promote cell proliferation, and support differentiation pathways, such as osteogenic differentiation in stem cells.[1][2][5][6]
Q2: Can APM be cytotoxic to cells at high concentrations?
Yes, while beneficial at lower concentrations, studies have shown that high concentrations of APM can induce cytotoxicity.[7] This effect is not unique to APM; high-dose ascorbic acid is also known to have pro-oxidant and cytotoxic effects, particularly on cancer cells.[8][9][10][11]
Q3: What is the proposed mechanism for APM-induced cytotoxicity?
The primary mechanism is believed to be similar to that of high-dose ascorbate, which involves its pro-oxidant activity.[8][9] At high concentrations, ascorbate can interact with components of the cell culture medium and cellular metals (like iron) to generate hydrogen peroxide (H₂O₂).[8][9][12] This excess H₂O₂ induces significant oxidative stress, leading to DNA damage, ATP depletion, and ultimately, apoptotic or other forms of cell death.[10][12]
Q4: How does cell seeding density influence the cytotoxic effects of APM?
Cell seeding density plays a critical role in mitigating APM-induced cytotoxicity. One study demonstrated that adipose-derived stem cells (ASCs) seeded at a higher density showed greater resistance to the cytotoxic effects of high APM concentrations.[7] This is likely because cells at higher densities have enhanced expression of antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD1, SOD2), which can neutralize the excess reactive oxygen species (ROS) produced.[7]
Q5: What is considered a "high concentration" of APM where cytotoxicity might be observed?
The cytotoxic threshold for APM is cell-type dependent. However, in a study using human adipose-derived stem cells (ASCs), cytotoxic effects were observed at concentrations starting from 62.5 µM to 250 µM, particularly at low seeding densities.[7] In contrast, concentrations up to 1 mM (1000 µM) have been used in other applications to stimulate cell growth and collagen formation over longer periods without reported toxicity.[6][13] It is crucial to determine the optimal concentration for each specific cell line and experimental condition.
Q6: How can I prevent or reduce APM-induced cytotoxicity in my experiments?
To mitigate cytotoxicity, consider the following strategies:
-
Optimize Seeding Density: Culture cells at a higher density, as this has been shown to increase resistance to APM's cytotoxic effects.[7]
-
Co-administer Antioxidants: The addition of antioxidants such as N-acetylcysteine (NAC) or catalase to the culture medium can effectively neutralize the ROS generated and reverse the cytotoxicity.[7]
-
Perform Dose-Response Studies: Conduct a thorough dose-response experiment to identify the highest non-toxic concentration for your specific cell line and experimental duration.
Troubleshooting Guide
Problem: After adding APM, I observed a significant decrease in cell viability.
-
Possible Cause 1: Concentration is too high.
-
Solution: The APM concentration may be above the cytotoxic threshold for your specific cell line. Perform a dose-response curve (e.g., from 10 µM to 500 µM) to determine the EC₅₀ (half-maximal effective concentration) and the non-toxic concentration range.
-
-
Possible Cause 2: Low cell seeding density.
-
Solution: Low-density cultures are more susceptible to APM-induced cytotoxicity.[7] Increase the initial cell seeding density and repeat the experiment.
-
-
Possible Cause 3: High sensitivity of the cell line.
-
Solution: Some cell lines, particularly certain cancer cell lines, are more sensitive to ascorbate-induced oxidative stress.[14] If possible, test the effect on a control (non-cancerous) cell line to compare sensitivity.
-
-
Possible Cause 4: Interaction with culture medium.
-
Solution: The rate of H₂O₂ production by ascorbate can vary between different culture media formulations (e.g., DMEM vs. RPMI 1640).[12] Ensure your experimental conditions are consistent. Consider adding an antioxidant like catalase to your control and experimental wells to confirm if H₂O₂ is the cause.[7][12]
-
Problem: My experimental results with APM are inconsistent or not reproducible.
-
Possible Cause 1: Instability of APM stock solution.
-
Solution: Although APM is more stable than ascorbic acid, stock solutions can still degrade over time. Prepare fresh stock solutions in a sterile, buffered solution (like PBS, pH 7.2) for each experiment and avoid multiple freeze-thaw cycles.[15] It is not recommended to store aqueous solutions for more than a day.[15]
-
-
Possible Cause 2: Variable cell health or passage number.
-
Solution: Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase at the start of the experiment. Cellular stress responses can vary significantly with cell age and health.
-
-
Possible Cause 3: Fluctuations in incubator conditions.
-
Solution: Ensure stable temperature and CO₂ levels, as environmental stress can exacerbate compound-induced cytotoxicity.[16]
-
Quantitative Data Summary
The following table summarizes the effect of APM concentration and cell seeding density on the viability of human Adipose-Derived Stem Cells (ASCs) after 4 days of culture. Data is adapted from Lin, et al., Scientific Reports (2020).[7]
| Seeding Density (cells/cm²) | APM Concentration (µM) | Relative Cell Viability (%) |
| 1250 (Low Density) | 0 | 100 |
| 62.5 | ~75 | |
| 125 | ~60 | |
| 250 | ~50 | |
| 10000 (High Density) | 0 | 100 |
| 62.5 | ~100 | |
| 125 | ~95 | |
| 250 | ~85 |
Note: Viability percentages are estimated from published graphical data for illustrative purposes.
Experimental Protocols
Protocol: Assessing APM Cytotoxicity using a Resazurin-Based Viability Assay
This protocol outlines a standard method for determining the cytotoxic effects of APM on adherent cell lines.
1. Materials:
-
This compound (APM) powder
-
Sterile, pH 7.2 Phosphate-Buffered Saline (PBS) or cell culture medium for reconstitution
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom, black-walled tissue culture plates
-
Resazurin (B115843) sodium salt powder or a commercially available solution (e.g., alamarBlue™)
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
2. Preparation of APM Stock Solution:
-
Calculate the amount of APM powder needed to prepare a concentrated stock solution (e.g., 100 mM) in sterile PBS or serum-free medium.
-
Under sterile conditions (in a biological safety cabinet), dissolve the APM powder in the solvent. Gentle warming and vortexing may be required.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Prepare aliquots to avoid repeated freeze-thaw cycles. For immediate use, store at 4°C for no more than one week; for long-term, store at -20°C.[4]
3. Experimental Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). To test for density effects, seed parallel plates at low and high densities.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the APM stock solution in complete culture medium to achieve the final desired concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Carefully remove the medium from the wells and add 100 µL of the APM-containing medium to the respective wells. Include "no-cell" (media only) and "vehicle control" (0 µM APM) wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Prepare the resazurin working solution (e.g., 0.1 mg/mL in PBS).
-
Add 10 µL of the resazurin solution to each well (for a final concentration of ~10% v/v).
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.
-
Measure the fluorescence using a plate reader.
-
4. Data Analysis:
-
Subtract the average fluorescence value of the "no-cell" control wells from all other wells.
-
Calculate the percentage viability for each concentration using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
Plot the % Viability against the APM concentration to generate a dose-response curve and determine the IC₅₀ value if applicable.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Cell Culture Density on the Cytotoxicity of Adipose-Derived Stem Cells Induced by L-Ascorbic Acid-2-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of High-Dose Ascorbate-Induced Cytotoxicity in Human Glioblastoma Cells and the Role of Dehydroascorbic Acid and Iron [mdpi.com]
- 9. Parenteral high-dose ascorbate - A possible approach for the treatment of glioblastoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic ascorbate induces neuroblastoma cell death by hydrogen peroxide mediated DNA damage and reduction in cancer cell glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. adl.usm.my [adl.usm.my]
Validation & Comparative
The Pivotal Role of Vitamin C Derivatives in Driving Osteogenic Differentiation: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal inducer for osteogenic differentiation is a critical step in bone tissue engineering and regenerative medicine. Vitamin C, an essential cofactor for collagen synthesis and a potent antioxidant, is a cornerstone of osteogenic induction media. However, the inherent instability of its most common form, L-ascorbic acid (AsA), has led to the development of more stable derivatives. This guide provides a comprehensive comparison of commonly used vitamin C derivatives, their efficacy in promoting osteogenic differentiation, and the underlying molecular mechanisms.
This comparative analysis focuses on L-ascorbic acid (AsA) and its stable derivatives, L-ascorbic acid 2-phosphate (Asc 2-P) and Ascorbic acid 2-glucoside (AA2G). Experimental data consistently demonstrates that the choice of derivative can significantly impact the efficiency of osteoblast formation and matrix mineralization.
Comparative Efficacy of Vitamin C Derivatives
The efficacy of vitamin C derivatives is primarily assessed by their ability to enhance key markers of osteogenic differentiation. These include early markers like alkaline phosphatase (ALP) activity, and later-stage markers such as the formation of a mineralized extracellular matrix and the expression of specific osteogenic transcription factors and bone matrix proteins.
Studies comparing L-ascorbic acid with its phosphate (B84403) derivative have shown that Asc 2-P is not only more stable in culture media but also exhibits a more potent stimulatory effect on osteoblast differentiation.[1][2][3] For instance, in human osteoblast-like cells (MG-63), Asc 2-P significantly stimulated cell growth and the expression of differentiation markers like collagen synthesis and ALP activity, whereas AsA showed a growth-repressive effect at higher concentrations.[2][3] The enhanced effect of Asc 2-P is attributed to its sustained release of bioactive ascorbic acid, ensuring a more consistent and prolonged stimulation of osteogenic processes.[1]
Ascorbic acid 2-glucoside (AA2G) is another stable derivative that has been shown to support stem cell health and differentiation.[4] While direct comparative studies with Asc 2-P on osteogenesis are less common, its stability and ability to be enzymatically hydrolyzed to active ascorbic acid make it a viable alternative for long-term culture experiments.[4][5]
Below is a summary of the comparative performance of these derivatives based on key osteogenic markers.
Table 1: Comparative Analysis of Vitamin C Derivatives on Osteogenic Markers
| Derivative | Stability in Culture | Alkaline Phosphatase (ALP) Activity | Mineralization (Alizarin Red S) | Gene Expression (RUNX2, Osterix, COL1A1) |
| L-Ascorbic Acid (AsA) | Low (prone to oxidation) | Moderate increase | Moderate increase | Upregulates osteogenic genes[6] |
| L-Ascorbic Acid 2-Phosphate (Asc 2-P) | High | Significant increase[2][3] | Significant increase | Potently upregulates osteogenic genes[7] |
| Ascorbic Acid 2-Glucoside (AA2G) | High | Increase (inferred from stability) | Increase (inferred from stability) | Supports stem cell pluripotency and differentiation[4] |
Signaling Pathways Modulated by Vitamin C in Osteogenesis
Vitamin C and its derivatives exert their pro-osteogenic effects by influencing several key signaling pathways. A primary mechanism involves the epigenetic regulation of gene expression and the activation of critical transcription factors.[8][9]
Vitamin C acts as a cofactor for enzymes that regulate histone and DNA demethylation, leading to a more open chromatin structure at the promoter regions of key osteogenic genes.[8][9][10] This facilitates the expression of master transcription factors like Runt-related transcription factor 2 (RUNX2) and Osterix (OSX), which are essential for osteoblast lineage commitment and maturation.[11][12][13][14]
Furthermore, Vitamin C activates the Wnt/β-catenin signaling pathway, which is a critical regulator of bone formation.[11][12][15] This pathway promotes the nuclear translocation of β-catenin, which in turn activates the transcription of target genes involved in osteoblastogenesis. Concurrently, Vitamin C can inhibit osteoclastogenesis, the process of bone resorption.[11][12][16] The interplay of these pathways results in a net positive effect on bone mass.
Another important pathway influenced by vitamin C is the Bone Morphogenetic Protein-2 (BMP-2) signaling cascade.[11] Vitamin C has been shown to enhance the expression of BMP-2, which then signals through SMAD proteins to activate RUNX2 and subsequent downstream targets like osteocalcin (B1147995) and type I collagen.[11][12]
Caption: Vitamin C-mediated signaling pathways in osteogenesis.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of osteogenic differentiation. Below are detailed methodologies for key assays.
Alkaline Phosphatase (ALP) Activity Assay
Alkaline phosphatase is an early marker of osteoblast differentiation.[17][18][19] Its activity can be quantified using a colorimetric assay.
-
Cell Culture: Plate mesenchymal stem cells or pre-osteoblastic cells in a multi-well plate and culture in osteogenic induction medium containing the respective vitamin C derivative.
-
Cell Lysis: After the desired induction period (e.g., 7 or 14 days), wash the cells with phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Enzymatic Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.[17] ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which has a yellow color.
-
Quantification: Stop the reaction with NaOH and measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content in each sample, which can be determined using a BCA or Bradford protein assay.
Alizarin Red S (ARS) Staining for Mineralization
Alizarin Red S staining is used to visualize and quantify the calcium deposits in the extracellular matrix, a hallmark of late-stage osteogenic differentiation.[20][21][22][23]
-
Cell Culture and Fixation: Culture cells in osteogenic medium for an extended period (e.g., 14-21 days). Wash the cells with PBS and fix them with 4% paraformaldehyde or 10% buffered formalin for 15-30 minutes at room temperature.[20][21]
-
Staining: After washing with deionized water, add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature with gentle shaking.[20][21]
-
Washing: Carefully aspirate the ARS solution and wash the wells multiple times with deionized water to remove unbound dye.[20][21]
-
Qualitative Assessment: Visualize the orange-red mineralized nodules under a microscope.
-
Quantitative Analysis: To quantify mineralization, elute the stain by adding 10% acetic acid or 10% cetylpyridinium (B1207926) chloride to each well.[21] Transfer the eluate to a new plate and measure the absorbance at 405 nm.
Caption: General experimental workflow for assessing osteogenesis.
Gene Expression Analysis
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of key osteogenic genes.[13]
-
RNA Extraction: After the desired induction period, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using specific primers for target genes such as RUNX2, SP7 (Osterix), COL1A1 (Collagen Type I Alpha 1), and BGLAP (Osteocalcin). A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The selection of a vitamin C derivative is a critical parameter in designing effective protocols for osteogenic differentiation. The available evidence strongly suggests that stable derivatives, particularly L-ascorbic acid 2-phosphate, offer superior performance compared to the less stable L-ascorbic acid. This is manifested in enhanced ALP activity, increased matrix mineralization, and more robust upregulation of key osteogenic genes. The pro-osteogenic effects of these compounds are mediated through a complex interplay of signaling pathways, including epigenetic modulation and the activation of the Wnt/β-catenin and BMP-2/SMAD/RUNX2 axes. For reproducible and potent induction of osteogenesis in vitro, the use of a stabilized vitamin C derivative is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. Ascorbic Acid 2-Glucoside Stably Promotes the Primitiveness of Embryonic and Mesenchymal Stem Cells Through Ten-Eleven Translocation- and cAMP-Responsive Element-Binding Protein-1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin C epigenetically controls osteogenesis and bone mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Vitamin C Activates Osteoblastogenesis and Inhibits Osteoclastogenesis via Wnt/β-Catenin/ATF4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells [mdpi.com]
- 18. 2.13. Alkaline phosphatase (ALP) activity [bio-protocol.org]
- 19. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 21. benchchem.com [benchchem.com]
- 22. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Efficacy of L-Ascorbic Acid 2-Phosphate Magnesium in Modulating Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Ascorbic Acid 2-Phosphate Magnesium (APM) and other Vitamin C derivatives in their ability to modulate gene expression. The data presented herein demonstrates the superior stability and sustained intracellular action of APM, leading to more pronounced effects on genes critical for tissue repair and inflammation.
Executive Summary
This compound (APM) is a stable derivative of L-Ascorbic Acid (AA) that exhibits enhanced efficacy in influencing gene expression. Experimental evidence highlights APM's superior ability to promote the expression of collagen-related genes while concurrently inhibiting pro-inflammatory markers when compared to conventional L-Ascorbic Acid and other derivatives. This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for validation, and illustrate the key signaling pathways involved.
Comparative Analysis of Gene Expression
The following tables summarize the quantitative effects of APM and other Vitamin C derivatives on the expression of key genes in human fibroblasts.
Table 1: Effect of APM vs. L-Ascorbic Acid Sodium Salt (AsANa) on Type I Collagen mRNA Expression in Human Gingival Fibroblasts [1][2]
| Treatment (0.5 mM) | Fold Increase in Type I Collagen mRNA (vs. Control) |
| Control | 1.0 |
| L-Ascorbic Acid Sodium Salt (AsANa) | ~ 2.5 |
| This compound (APM) | ~ 4.0 |
Table 2: Effect of APM vs. L-Ascorbic Acid Sodium Salt (AsANa) on TNF-α-Induced Interleukin-8 (IL-8) mRNA Expression in Human Gingival Fibroblasts [1][2]
| Treatment | IL-8 mRNA Expression (Fold change relative to TNF-α alone) |
| TNF-α (10 ng/mL) | 1.0 |
| TNF-α + L-Ascorbic Acid Sodium Salt (AsANa) (0.5 mM) | ~ 0.7 |
| TNF-α + this compound (APM) (0.5 mM) | ~ 0.4 |
Table 3: Synergistic Effect of L-Ascorbic Acid 2-Phosphate (AA2P) and TGF-β1 on COL1A1 mRNA Expression in Human Dermal Fibroblasts [3]
| Treatment (Day 6) | Fold Increase in COL1A1 mRNA (vs. Control) |
| Control | 1.0 |
| TGF-β1 (10 ng/mL) | ~ 1.5 |
| L-Ascorbic Acid 2-Phosphate (AA2P) (0.17 mM) | ~ 1.2 |
| TGF-β1 + AA2P | ~ 3.0 |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Vitamin C and the general workflow for validating gene expression changes.
Caption: Vitamin C signaling pathways.
Caption: RT-qPCR experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate human dermal or gingival fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of APM, L-Ascorbic Acid, or other derivatives. For inflammatory studies, co-treat with an inflammatory stimulus like TNF-α (10 ng/mL). Include an untreated control group.
-
Incubation Post-Treatment: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
Protocol 2: RNA Extraction and Quantification
-
Cell Lysis: After the treatment period, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them directly in the wells using a lysis buffer (e.g., from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion during the RNA isolation procedure.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 nm absorbance ratio of ~2.0 indicates pure RNA.
Protocol 3: Reverse Transcription and Quantitative PCR (RT-qPCR)[4][5][6][7][8][9]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate by combining cDNA template, SYBR Green Master Mix, and gene-specific forward and reverse primers for the target genes (e.g., COL1A1, IL8) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified products.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene. Express the results as fold change relative to the control group.
Conclusion
The presented data strongly indicates that this compound is a more potent modulator of gene expression compared to L-Ascorbic Acid. Its enhanced stability allows for sustained intracellular concentrations of ascorbic acid, leading to a more significant upregulation of collagen synthesis genes and a more effective downregulation of pro-inflammatory genes. These findings position APM as a superior candidate for applications in drug development and research focused on tissue regeneration and inflammatory diseases.
References
A Comparative Guide to the HPLC Analysis of L-Ascorbic Acid 2-Phosphate Magnesium in Cell Culture Supernatant
For researchers, scientists, and drug development professionals utilizing the stable vitamin C derivative, L-Ascorbic acid 2-phosphate magnesium (AA-2P), in cell culture, accurate quantification in the supernatant is crucial for monitoring its stability, uptake, and overall impact on cellular processes. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the determination of AA-2P, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors including sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of different HPLC and alternative methods for the analysis of AA-2P and related compounds.
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Throughput | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >0.999 | Typically in the µg/mL range. | Typically in the µg/mL range. | 93.5 - 103.3 | Moderate | Robust, widely available columns and expertise. | May require ion-pairing agents for better retention of the polar AA-2P. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | >0.999 | Typically in the µg/mL range. | Typically in the µg/mL range. | ~100.4 | Moderate | Excellent retention of polar analytes like AA-2P without ion-pairing reagents. | Can be more sensitive to matrix effects; requires careful mobile phase preparation. |
| Ion-Pairing RP-HPLC | RP-HPLC with an added ion-pairing reagent to enhance retention of ionic analytes. | Not specified for AA-2P | Not specified for AA-2P | Not specified for AA-2P | ~97 | Moderate | Improved retention and resolution of charged analytes on standard RP columns. | Ion-pairing reagents can be harsh on columns and are not ideal for LC-MS. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | >0.99 (for AA-2P) | 70 µM (for AA-2P) | Not specified | >95 | High | High separation efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC with UV detection. |
| LC-MS/MS | HPLC coupled with mass spectrometry for highly selective detection. | Not specified for AA-2P | Potentially ng/mL to pg/mL range. | Potentially ng/mL to pg/mL range. | Not specified | High | High sensitivity and selectivity, allows for definitive identification. | High instrument cost and complexity. |
| Spectrophotometry | Measurement of light absorbance. | >0.99 | ~0.5 µmol/L (for ascorbic acid) | Not specified | 93 - 105 | High | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing compounds in the matrix. |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are protocols for sample preparation and various analytical methods.
Sample Preparation from Cell Culture Supernatant
A critical step for accurate analysis is the removal of proteins and other interfering substances from the cell culture supernatant.
Protocol: Protein Precipitation with Acetonitrile (B52724)
-
Collect cell culture supernatant and centrifuge at 2000 x g for 10 minutes to remove any cells or debris.
-
To 100 µL of the clear supernatant, add 200 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte of interest, and transfer it to an HPLC vial for analysis.
Reversed-Phase HPLC (RP-HPLC) Method
This method is adapted from a validated procedure for the quality control of this compound raw material and is suitable for adaptation to cell culture supernatant analysis.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.05 M KH₂PO₄ buffer, pH 2.5) and an organic modifier (e.g., methanol) in a ratio of 99:1 (v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared with known concentrations of this compound standard.
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
This method is specifically designed for the analysis of polar compounds like AA-2P.[3]
-
Column: Zwitterionic HILIC column.
-
Mobile Phase: Isocratic elution with 15 mM KH₂PO₄ buffer (pH 2.5 with HCl) and acetonitrile in a 30:70 (v/v) ratio.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Detection: UV absorbance at 240 nm.[3]
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve of the reference standard. This method has demonstrated good linearity (R² = 0.999), precision (RSD of 0.49%), and accuracy (overall recovery of 100.4%).[3]
Capillary Electrophoresis (CE) Method
CE offers a high-efficiency alternative for the separation of charged molecules.
-
Capillary: Fused-silica capillary.
-
Buffer: 10 mM Borate buffer (pH 9.5) containing 50 mM sodium dodecyl sulfate (B86663) (SDS).
-
Separation Voltage: 20 kV.
-
Detection: UV absorbance at 265 nm.
-
Performance: This method has shown linearity for AA-2P in the range of 200.0-1000.0 µM with a limit of detection of 70 µM.[4]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
Caption: Experimental workflow for HPLC analysis of AA-2P.
Caption: Overview of analytical methods for AA-2P.
References
- 1. researchgate.net [researchgate.net]
- 2. nacalai.com [nacalai.com]
- 3. Zwitterionic-hydrophilic interaction liquid chromatography for this compound, a raw material in cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of l-ascorbic acid, ascorbic acid-2-phosphate magnesium salt, and ascorbic acid-6-palmitate in commercial cosmetics by micellar electrokinetic capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Osteogenesis Confirmation: A Comparative Guide to L-Ascorbic Acid 2-Phosphate Magnesium for Alizarin Red Staining
For researchers, scientists, and drug development professionals, the accurate confirmation and quantification of osteogenesis is paramount. Alizarin Red staining, a widely accepted method for detecting calcium deposits, serves as a critical endpoint in these studies. The choice of osteogenic induction agent significantly impacts the efficiency and reproducibility of this process. This guide provides an objective comparison of L-Ascorbic acid 2-phosphate magnesium against other common alternatives, supported by experimental data, to aid in the selection of the most effective reagent for your osteogenesis assays.
This compound has emerged as a superior alternative to standard L-Ascorbic acid for in vitro osteogenic differentiation. Its enhanced stability in culture media ensures a consistent and prolonged supply of ascorbic acid, a crucial cofactor for collagen synthesis and alkaline phosphatase (ALP) activity, both of which are essential for bone matrix formation. This sustained availability translates to more robust and reproducible osteogenesis, as evidenced by increased mineralization and more prominent Alizarin Red staining.
Performance Comparison of Osteogenic Inducers
The following tables summarize quantitative data from studies evaluating the efficacy of different osteogenic inducers, as measured by the quantification of Alizarin Red staining.
Table 1: Comparison of Alizarin Red Staining After Osteogenic Induction of Human Dental Pulp Stem Cells
| Treatment Group | Day 7 (Absorbance at 550 nm) | Day 14 (Absorbance at 550 nm) | Day 21 (Absorbance at 550 nm) |
| Control | ~0.1 | ~0.1 | ~0.1 |
| L-Ascorbic Acid (0.5 mM) | ~0.25 | ~0.4 | ~0.5 |
| Differentiation Medium* | ~0.2 | ~0.35 | ~0.45 |
*Standard differentiation medium composition is detailed in the experimental protocols section. Data is extrapolated from a study by Retinoic and ascorbic acids induce osteoblast differentiation from human dental pulp mesenchymal stem cells[1].
Table 2: Qualitative Comparison of Osteogenic Induction Cocktails
| Osteogenic Cocktail Components | Alizarin Red Staining Result |
| Dexamethasone (B1670325) + β-glycerophosphate | Positive |
| L-Ascorbic acid 2-phosphate + Dexamethasone + β-glycerophosphate | Most prominent and distinctive |
| L-Ascorbic acid 2-phosphate + Dexamethasone | No significant staining |
| L-Ascorbic acid 2-phosphate + β-glycerophosphate | No significant staining |
This qualitative data from a study on human osteoblasts suggests that the combination of L-ascorbic-2-acid with dexamethasone and β-glycerol-phosphate yields the most robust mineralization as visualized by Alizarin Red staining[2].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
-
Cell Seeding: Plate human mesenchymal stem cells (e.g., dental pulp, bone marrow-derived) in a 24-well plate at a density of 2 x 10^4 cells/cm^2 in standard growth medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Induction of Differentiation: Once the cells reach 70-80% confluency, replace the growth medium with one of the following osteogenic induction media:
-
Control Group: Continue with standard growth medium.
-
L-Ascorbic Acid Group: Standard growth medium supplemented with 50 µg/mL L-Ascorbic acid.
-
This compound Group: Standard growth medium supplemented with 50 µg/mL this compound.
-
Standard Osteogenic Medium Group: Standard growth medium supplemented with 50 µg/mL L-Ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
-
Medium Change: Replace the respective media every 2-3 days for a total of 21 days.
Alizarin Red Staining Protocol
-
Fixation: After the 21-day induction period, aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells once with PBS to remove the fixative.
-
Staining: Add 1 mL of 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Gently wash the cells with distilled water 3-5 times to remove any unbound dye.
-
Visualization: Visualize the stained calcium deposits, which appear as red or orange nodules, using a bright-field microscope.
Quantification of Alizarin Red Staining
-
Elution: To quantify the mineralization, add 1 mL of 10% acetic acid to each stained and washed well. Incubate for 30 minutes at room temperature with gentle shaking to elute the stain.
-
Collection: Scrape the cell layer and transfer the cell lysate/acetic acid solution to a 1.5 mL microcentrifuge tube.
-
Heat Incubation: Heat the tubes at 85°C for 10 minutes and then transfer to ice for 5 minutes.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 15 minutes.
-
Neutralization: Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 with 10% ammonium (B1175870) hydroxide.
-
Absorbance Measurement: Read the absorbance of the solution at 405 nm using a spectrophotometer. A higher absorbance value corresponds to a greater amount of calcification.
Mechanism of Action and Signaling Pathways
L-Ascorbic acid and its stable derivatives play a pivotal role in osteogenesis by acting as a cofactor for enzymes involved in collagen synthesis, a primary component of the bone extracellular matrix. Furthermore, ascorbic acid influences key signaling pathways that regulate osteoblast differentiation.
References
L-Ascorbic Acid 2-Phosphate Magnesium Propels Osteogenic Differentiation: A Comparative qPCR Analysis of Collagen and Key Markers
For researchers in bone regeneration, stem cell therapy, and drug development, understanding the molecular drivers of osteogenesis is paramount. L-Ascorbic acid 2-phosphate magnesium (AsA-2P), a stable derivative of Vitamin C, is a widely utilized supplement in cell culture to promote the differentiation of mesenchymal stem cells (MSCs) and other precursor cells into functional osteoblasts. This guide provides a comparative analysis, supported by quantitative PCR (qPCR) data, of AsA-2P's efficacy in upregulating key collagen and osteogenic markers, alongside detailed experimental protocols for replication.
L-ascorbic acid is an essential cofactor for collagen biosynthesis and a known stimulator of osteoblast differentiation.[1][2] However, its instability in culture media presents a challenge for long-term experiments. AsA-2P offers a more stable, long-acting alternative, ensuring consistent availability for cellular uptake and function.[1][3] Its primary role in osteogenesis is linked to the enhanced synthesis and secretion of type I collagen, which forms the primary protein scaffold of the bone extracellular matrix.[4][5] This collagen-rich matrix is not just a structural component; it actively mediates signaling that drives osteoblastic differentiation.[2][4]
Comparative Analysis of Gene Expression
The efficacy of AsA-2P, often as part of an osteogenic differentiation medium (ODM), is demonstrated by the significant upregulation of key genes involved in the osteogenic lineage. Below, we compare the gene expression changes in cells treated with ascorbic acid derivatives against control or other common osteogenic supplements.
Collagen Expression
As a crucial cofactor for prolyl and lysyl hydroxylases, ascorbic acid is vital for collagen synthesis.[6] Studies consistently show a significant increase in the transcription of type I collagen genes in response to ascorbic acid treatment.
| Gene | Cell Type | Treatment | Fold Change vs. Control | Study Reference |
| COL1A1 | Human Skin Fibroblasts | L-Ascorbic acid 2-phosphate (Asc 2-P) | 3-4x increase in mRNA levels after 72h | [3] |
| COL1A2 | Human Mesenchymal Stem Cells (hMSCs) | 5% Ascorbic Acid in scaffold | Greater expression at Day 3 and Day 28 | [7] |
| COL1 | Adipose-derived Stem Cells | 50 µg/ml Ascorbic Acid | 1.30 (VEGF/COL1 ratio) | [8][9] |
| COL1 | Adipose-derived Stem Cells | 100 µg/ml Ascorbic Acid | 0.73 (VEGF/COL1 ratio) | [8][9] |
Osteogenic Marker Expression
Beyond collagen, AsA-2P treatment robustly induces the expression of key transcription factors and markers characteristic of osteoblast commitment and function. RUNX2 is an early and critical transcription factor for osteoblast differentiation, while ALP, OCN, and OSX are markers of progressing osteogenesis and matrix mineralization.
| Gene | Cell Type | Treatment | Fold Change vs. Control | Study Reference |
| RUNX2 | Human Dental Pulp Stem Cells | 0.5 mM Ascorbic Acid (AA) | ~4x increase after 14 days | [10] |
| RUNX2 | Ovariectomized Wistar Rats | Dietary Ascorbic Acid | Upregulated | [7] |
| BMP-2 | hMSCs | 5% Ascorbic Acid in scaffold | Influenced expression | [7] |
| OCN | Ovariectomized Wistar Rats | Dietary Ascorbic Acid | Upregulated | [7] |
| ALP | MC3T3-E1 cells | L-Ascorbic acid 2-phosphate (Asc-P) | Markedly stimulated | [4] |
Visualizing the Experimental Workflow and Signaling
To provide a clearer understanding of the processes involved, the following diagrams illustrate the qPCR experimental workflow and a key signaling pathway influenced by ascorbic acid.
Detailed Experimental Protocols
The following is a synthesized protocol for inducing osteogenic differentiation with AsA-2P and analyzing gene expression via qPCR, based on common methodologies.[7][8][10][11]
Cell Culture and Osteogenic Induction
-
Cell Seeding: Plate human Mesenchymal Stem Cells (hMSCs) in a 6-well plate at a density of 2 x 10⁵ cells per well. Culture in basal medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) until cells reach approximately 80% confluency.
-
Osteogenic Differentiation: To induce differentiation, replace the basal medium with an osteogenic differentiation medium (ODM).
-
Control Group: Continue culturing in basal medium.
-
Treatment Group (Standard ODM): Basal medium supplemented with:
-
100 nM Dexamethasone (B1670325)
-
10 mM β-glycerophosphate[11]
-
-
-
Culture Maintenance: Replace the medium every 2-3 days. Harvest cells for RNA extraction at desired time points (e.g., Day 7, 14, and 21).
RNA Extraction and Reverse Transcription
-
RNA Isolation: Lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., from Qiagen RNeasy Kit or SV Total RNA Isolation System).[7][8][9] Homogenize the lysate and proceed with RNA extraction following the manufacturer's protocol.
-
Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit) according to the manufacturer's instructions.[7]
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume per well of a 96-well PCR plate. Each reaction should contain:
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with cycling conditions similar to the following:
-
Initial Denaturation: 95°C for 2 minutes.
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and relative to the control group.[8][9]
Conclusion
The use of this compound is a robust and reliable method for promoting osteogenic differentiation in vitro. Quantitative PCR data consistently demonstrates its effectiveness in upregulating the expression of both foundational collagen genes and critical osteogenic markers. For researchers aiming to guide stem cell fate or develop therapeutics for bone regeneration, AsA-2P, particularly in combination with dexamethasone and β-glycerophosphate, serves as a potent and essential tool. The protocols and data presented here provide a framework for designing and evaluating experiments in this field.
References
- 1. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Vitamin C on pre-osteoblast gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional activation of type I collagen genes by ascorbic acid 2-phosphate in human skin fibroblasts and its failure in cells from a patient with alpha 2(I)-chain-defective Ehlers-Danlos syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic acid enhances the expression of type 1 and type 4 collagen and SVCT2 in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating Osteogenic Effects Associated with the Incorporation of Ascorbic Acid in Mineralized Collagen Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation effects of ascorbic acid leads to activate and induce osteogenic protein marker expression: in silico and in-vitro study | Biomedical Research and Therapy [bmrat.org]
- 9. Evaluation effects of ascorbic acid leads to activate and induce osteogenic protein marker expression: in silico and in-vitro study | Biomedical Research and Therapy [bmrat.org]
- 10. Retinoic and ascorbic acids induce osteoblast differentiation from human dental pulp mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to L-Ascorbic Acid 2-Phosphate Magnesium and Ascorbyl-2-Glucoside in Maintaining Stem Cell Pluripotency
For Researchers, Scientists, and Drug Development Professionals
The maintenance of pluripotency in stem cell cultures is a cornerstone of regenerative medicine and developmental biology research. Vitamin C, a potent antioxidant and cofactor for various enzymes, has been shown to play a crucial role in this process. However, the inherent instability of L-ascorbic acid in culture media has led to the development of more stable derivatives. This guide provides an objective comparison of two such derivatives, L-Ascorbic acid 2-phosphate magnesium (Mg-AsAP) and Ascorbyl-2-glucoside (AA-2G), focusing on their efficacy in maintaining stem cell pluripotency, supported by available experimental data.
At a Glance: Key Differences and Performance
| Feature | This compound (Mg-AsAP) | Ascorbyl-2-Glucoside (AA-2G) |
| Stability in Culture | High | High[1] |
| Toxicity | Low | Low, with reports of being less toxic than L-ascorbic acid at high doses[1] |
| Mechanism of Action | Acts as a precursor to L-ascorbic acid, promoting collagen synthesis and acting as a cofactor for epigenetic modifying enzymes. | Stably releases L-ascorbic acid; maintains pluripotency via TET-dependent DNA demethylation and activation of the CREB1 signaling pathway[1][2][3] |
| Reported Efficacy | Maintains high expression of pluripotency markers (Oct4, Sox2, Nanog) in mesenchymal stem cells. | Stably maintains naïve pluripotency in murine embryonic stem cells and primitiveness in human mesenchymal stem cells[1][3] |
Quantitative Performance Data
The following tables summarize quantitative data from various studies on the effects of Mg-AsAP and AA-2G on key markers of stem cell pluripotency. It is important to note that these results are from separate studies and may not be directly comparable due to differing experimental conditions, cell types, and concentrations used.
Table 1: Effect on Pluripotency Marker Expression
| Compound | Cell Type | Concentration | Pluripotency Markers | Outcome |
| L-Ascorbate-2-phosphate (Asc-2-P) | Human Adipose-derived Stem Cells (hASCs) | 250 µM | Sox2, Oct4, Nanog | Maintained high levels of expression.[4] |
| Ascorbyl-2-glucoside (AA-2G) | Murine Embryonic Stem Cells (mESCs) | Not specified | Not specified | Stably maintains naïve pluripotency.[1][3] |
| Ascorbyl-2-glucoside (AA-2G) | Human Mesenchymal Stem Cells (hMSCs) | Not specified | Not specified | Stably maintains primitiveness.[1][3] |
Table 2: Effect on Alkaline Phosphatase (ALP) Activity
| Compound | Cell Type | Concentration | Outcome |
| L-Ascorbic acid 2-phosphate (Asc-2-P) | Human osteoblast-like cells | 0.25 to 1 mM | Increased ALP activity.[5] |
| Ascorbyl-2-glucoside (AA-2G) | Not specified | Not specified | Data not available from the searched articles. |
Signaling Pathways and Mechanisms of Action
Both Mg-AsAP and AA-2G function by providing a stable source of L-ascorbic acid to the cell culture medium. L-ascorbic acid, in turn, acts as a crucial cofactor for various enzymes, including the Ten-Eleven Translocation (TET) family of DNA demethylases, which are vital for maintaining an open chromatin state associated with pluripotency[4][6].
This compound (Mg-AsAP) is hydrolyzed by cellular phosphatases to release L-ascorbic acid. Its role in maintaining pluripotency is linked to the downstream effects of ascorbic acid on epigenetic regulation and as an antioxidant, reducing cellular stress[7][8].
Ascorbyl-2-glucoside (AA-2G) is also enzymatically hydrolyzed to release L-ascorbic acid. Research has specifically implicated the activation of the cAMP-responsive element-binding protein-1 (CREB1) pathway in the mechanism by which AA-2G maintains the naïve pluripotency of murine embryonic stem cells[1][2][3].
Figure 1: Simplified signaling pathways for Mg-AsAP and AA-2G in maintaining stem cell pluripotency.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols derived from the cited literature.
General Stem Cell Culture with Vitamin C Derivatives
Cell Seeding: Stem cells (e.g., mesenchymal stem cells) are seeded at a specific density (e.g., 5 x 10^3 cells/cm²) in appropriate culture vessels.
Culture Medium: A basal medium such as Dulbecco's Modified Eagle's Medium (DMEM) is supplemented with fetal bovine serum (FBS, typically 10%), and antibiotics (e.g., penicillin-streptomycin).
Supplementation:
-
For Mg-AsAP: this compound is added to the culture medium at a final concentration typically ranging from 50 µg/mL to 250 µM[4].
-
For AA-2G: Ascorbyl-2-glucoside is added to the culture medium. While specific concentrations for pluripotency maintenance were not detailed in the search results, studies on other effects have used concentrations around 0.74 mM[2].
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is typically changed every 2-3 days.
Figure 2: General experimental workflow for maintaining stem cell pluripotency with vitamin C derivatives.
Alkaline Phosphatase (ALP) Activity Assay
Principle: ALP is a hallmark enzyme for pluripotency. Its activity can be measured using a colorimetric assay where a substrate (e.g., p-nitrophenyl phosphate, pNPP) is hydrolyzed by ALP to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically.
Protocol Outline:
-
Cell Lysis: After the desired culture period, cells are washed with PBS and lysed using a suitable lysis buffer.
-
Incubation with Substrate: The cell lysate is incubated with a pNPP solution at room temperature or 37°C.
-
Stopping the Reaction: A stop solution (e.g., NaOH) is added to halt the enzymatic reaction.
-
Measurement: The absorbance of the resulting solution is measured at 405 nm using a microplate reader.
-
Quantification: ALP activity is calculated based on a standard curve generated with known concentrations of p-nitrophenol.
Gene Expression Analysis of Pluripotency Markers (Oct4, Sox2, Nanog)
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of key pluripotency transcription factors.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from the cultured stem cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for PCR with specific primers for Oct4, Sox2, Nanog, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Conclusion
Both this compound and Ascorbyl-2-glucoside are stable and effective alternatives to L-ascorbic acid for maintaining stem cell pluripotency in vitro. AA-2G is noted for its low toxicity and a well-defined mechanism of action involving the CREB1 pathway[1][2][3]. Mg-AsAP has been shown to effectively maintain the expression of key pluripotency markers in mesenchymal stem cells[4].
The choice between these two derivatives may depend on the specific cell type, experimental goals, and cost considerations. For research requiring a well-characterized signaling pathway, AA-2G presents a compelling option. For general pluripotency maintenance in MSCs, Mg-AsAP has demonstrated efficacy.
Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance in maintaining the pluripotency of various stem cell lines. Such studies would be invaluable for optimizing cell culture protocols and advancing the fields of regenerative medicine and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascorbic Acid 2-Glucoside Stably Promotes the Primitiveness of Embryonic and Mesenchymal Stem Cells Through Ten-Eleven Translocation- and cAMP-Responsive Element-Binding Protein-1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Vitamin C in Stem Cell Biology: Impact on Extracellular Matrix Homeostasis and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Perspective of Vitamin C and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Ascorbic Acid 2-Phosphate Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbic acid (Vitamin C) is a cornerstone of dermatological and cosmetic formulations, prized for its potent antioxidant properties, role in collagen synthesis, and skin-brightening effects. However, its inherent instability in aqueous solutions presents a significant formulation challenge. To overcome this, more stable derivatives have been developed, among which the salts of ascorbic acid 2-phosphate (AP), notably Magnesium Ascorbyl Phosphate (B84403) (MAP) and Sodium Ascorbyl Phosphate (SAP), are prominent. These derivatives are designed to be stable in formulations and to release active ascorbic acid upon enzymatic cleavage in the skin.[1][2] This guide provides a detailed comparison of the efficacy of these two widely used salts, supported by experimental data, to aid researchers and formulation scientists in selecting the optimal ingredient for their specific applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the key efficacy parameters of Magnesium Ascorbyl Phosphate and Sodium Ascorbyl Phosphate based on available in-vitro and in-vivo studies.
| Parameter | Magnesium Ascorbyl Phosphate (MAP) | Sodium Ascorbyl Phosphate (SAP) | Key Findings & Citations |
| Chemical Stability | More stable than L-Ascorbic Acid.[3][4] | Generally considered more stable than MAP in cosmetic formulations.[2][5] | Both MAP and SAP offer a significant stability advantage over L-ascorbic acid. One study found that in an o/w emulsion, the formulation with SAP was more stable than the one with MAP.[2][5] |
| Collagen Synthesis Stimulation | Equivalent to L-Ascorbic Acid in stimulating collagen synthesis in human dermal fibroblasts.[1][6][7] | Requires at least a tenfold greater concentration than MAP or L-Ascorbic Acid to produce the same effect on collagen synthesis.[1][6][7] | In-vitro studies on human dermal fibroblasts demonstrated that MAP is a more potent stimulator of collagen synthesis compared to SAP.[1][6][7] |
| Antioxidant Activity | Possesses antioxidant properties. In an aqueous system, MAP was more effective than ascorbyl tetra-isopalmitate (ATIP).[8] | Exhibits strong antioxidant and free radical scavenging activity.[9] | While both are antioxidants, direct comparative studies providing IC50 values under identical conditions are limited. They must be converted to ascorbic acid in the skin to exert their full antioxidant effect. |
| Skin Permeation & Bioavailability | Poorly absorbed in comparison to L-Ascorbic Acid. In-vitro data shows it converts to ascorbic acid, but in-vivo conversion rates are not well-established.[10] | Water-soluble nature allows for effective penetration of the skin's barrier. It is readily absorbed and utilized by the skin.[9][11] | SAP is suggested to have superior bioavailability due to its water solubility, allowing for better skin penetration.[11] |
| Anti-Acne Efficacy | Not as extensively studied for acne as SAP. | A 1% concentration has been shown to have strong antimicrobial effects against P. acnes. A 5% lotion showed excellent results in treating acne vulgaris in a 12-week study.[9] | SAP has demonstrated significant in-vitro and in-vivo efficacy in the prevention and treatment of acne vulgaris.[9] |
Experimental Protocols
Stability Testing via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for assessing the chemical stability of ascorbyl phosphate salts in a cosmetic cream formulation.
Objective: To quantify the degradation of MAP and SAP in a formulation over time under different storage conditions.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250mm x 4.6mm, 5µm)
-
Mobile phase: 0.2% metaphosphoric acid/methanol (B129727)/acetonitrile (e.g., 90:8:2, v/v/v)[12]
-
MAP and SAP reference standards
-
Cosmetic cream base
-
Solvents for extraction (e.g., methanol)
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of MAP and SAP in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1.0 to 12 µg/mL).[12]
-
Sample Preparation: Accurately weigh a portion of the cosmetic cream containing the ascorbyl phosphate salt and dissolve it in a suitable solvent. The sample may require extraction and centrifugation to remove insoluble excipients.[8][13]
-
Chromatographic Conditions:
-
Stability Study: Store the cosmetic creams at different temperatures (e.g., 8°C, 25°C, and 40°C) and relative humidity conditions.[5]
-
Data Analysis: At specified time intervals (e.g., 0, 1, 2, 4 weeks), analyze the samples as described above. The concentration of the remaining ascorbyl phosphate salt is determined by comparing the peak area with the calibration curve. The percentage of degradation is then calculated.
In-Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant capacity of MAP and SAP.
Objective: To determine the concentration of MAP and SAP required to scavenge 50% of the DPPH free radical (IC50).
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
MAP and SAP samples
-
Ascorbic acid (as a positive control)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm[3]
-
96-well plates (for microplate reader) or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.[7]
-
Preparation of Sample and Control Solutions: Prepare stock solutions of MAP, SAP, and ascorbic acid in a suitable solvent (e.g., water or a buffer). Create a series of dilutions of each compound.
-
Reaction:
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Include a control well containing the solvent and DPPH solution, and a blank well with the solvent only.[7]
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[3][7]
-
Measurement: Measure the absorbance of each well at 517 nm.[3]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
In-Vitro Collagen Synthesis Assay: Sirius Red Staining
This protocol details a colorimetric method to quantify collagen production by human dermal fibroblasts treated with ascorbyl phosphate salts.
Objective: To compare the ability of MAP and SAP to stimulate collagen synthesis in cell culture.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM) and supplements
-
MAP and SAP
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.5 M NaOH solution for dye elution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
-
Cell culture plates
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in multi-well plates until they reach a desired confluency.
-
Treatment: Treat the cells with different concentrations of MAP, SAP, or ascorbic acid (as a positive control) in the culture medium for a specified period (e.g., 72 hours). Include an untreated control group.
-
Staining:
-
After the treatment period, remove the culture medium and wash the cells with PBS.
-
Fix the cells (e.g., with cold methanol).
-
Stain the fixed cells with the Sirius Red solution for 1 hour at room temperature.
-
Wash the stained cells with acidified water to remove unbound dye.[14]
-
-
Dye Elution: Add 0.5 M NaOH to each well to elute the bound dye.
-
Measurement: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm.
-
Data Analysis: The absorbance values are proportional to the amount of collagen. Compare the absorbance of the treated groups to the control group to determine the relative increase in collagen synthesis.
Visualization of Key Processes
Experimental Workflow for Efficacy Comparison
Caption: Experimental workflow for comparing the efficacy of ascorbic acid 2-phosphate salts.
Signaling Pathways in Skin Health Influenced by Ascorbic Acid
Caption: Key signaling pathways in skin influenced by ascorbic acid and its derivatives.
Conclusion
Both Magnesium Ascorbyl Phosphate and Sodium Ascorbyl Phosphate are valuable, stabilized forms of Vitamin C that overcome the formulation challenges associated with L-ascorbic acid. The choice between them should be guided by the specific application and desired biological outcome.
-
For applications prioritizing potent collagen synthesis stimulation, Magnesium Ascorbyl Phosphate appears to be the more efficacious choice , demonstrating activity equivalent to L-ascorbic acid in in-vitro models.[1][6][7]
-
For formulations where superior stability and enhanced skin penetration are paramount, and for applications targeting acne-prone skin, Sodium Ascorbyl Phosphate presents a compelling option. [2][9][11]
Further head-to-head clinical studies are warranted to fully elucidate the comparative in-vivo efficacy of these two derivatives in areas such as antioxidant protection and skin brightening. Researchers and formulators are encouraged to consider the presented data and experimental protocols to inform their development of next-generation skincare and therapeutic products.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. chondrex.com [chondrex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Role of ascorbate in the activation of NF-kappaB by tumour necrosis factor-alpha in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous HPLC determination of multiple components in a commercial cosmetic cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chondrex.com [chondrex.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. med.emory.edu [med.emory.edu]
Validating the Antioxidant Capacity of L-Ascorbic Acid 2-Phosphate Magnesium in Cultured Cells: A Comparative Guide
For researchers in cellular biology and drug development, maintaining cell culture integrity is paramount. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, is a major cause of cellular damage and apoptosis in vitro. While L-Ascorbic Acid (a form of Vitamin C) is a potent antioxidant, its instability in culture media limits its efficacy.[1][2][3] This guide provides a comparative analysis of L-Ascorbic Acid 2-Phosphate Magnesium (AA2P-Mg), a stable Vitamin C derivative, and its validation as a superior antioxidant for cell culture applications.[4][5][6][7][8]
Introduction: The Stability Challenge of Vitamin C
L-Ascorbic Acid (AA) is a vital water-soluble antioxidant that protects cellular components from oxidative damage by scavenging ROS.[9] However, AA is highly susceptible to oxidation and degradation under standard cell culture conditions (neutral pH, 37°C), rendering its application problematic.[10] To overcome this, stable derivatives have been developed, including this compound (AA2P-Mg). AA2P-Mg is a long-acting derivative where the reactive 2-hydroxyl group of ascorbic acid is protected by a phosphate (B84403) group.[5][6][7][8] Inside the cell, endogenous phosphatases hydrolyze the phosphate group, releasing active L-Ascorbic Acid where it is needed.
Comparative Analysis: AA2P-Mg vs. L-Ascorbic Acid
The primary advantage of AA2P-Mg over L-Ascorbic Acid lies in its superior stability, leading to sustained intracellular antioxidant activity. While direct chemical antioxidant potential of derivatives might be slightly lower than the parent Vitamin C molecule in aqueous solutions, their stability ensures prolonged biological effects in cell culture.[1][2][3]
Key Comparative Points:
-
Stability: AA2P-Mg is significantly more stable in solution than L-Ascorbic Acid, resisting degradation for extended periods in culture media.
-
Cellular Uptake & Action: AA2P-Mg is taken up by cells and intracellularly converted to L-Ascorbic Acid, providing a steady and sustained release of the active antioxidant.[10]
-
Efficacy: Studies have shown that AA2P-Mg effectively protects cells from oxidative stress-induced damage and apoptosis. For instance, co-treatment of SH-SY5Y cells with 300 μM AA2P and 1 μM methylmercury (B97897) (an inducer of oxidative stress) reduced the total apoptosis rate from 26.55% to 9.03%.[11]
Quantitative Data Summary
The following tables summarize the comparative performance of AA2P-Mg and L-Ascorbic Acid in cultured cells based on published findings.
Table 1: Effect on Cell Viability and Apoptosis under Oxidative Stress
| Compound | Cell Line | Stress Inducer | Concentration | Outcome | Reference |
|---|---|---|---|---|---|
| AA2P-Mg | SH-SY5Y | Methylmercury (1 µM) | 300 µM | Apoptosis reduced from 26.55% to 9.03% | [11] |
| L-Ascorbic Acid | MG-63 | Culture Conditions | 0.25 - 1 mM | Growth repressive effect observed | [10] |
| AA2P-Mg | MG-63 | Culture Conditions | 0.25 - 1 mM | Significantly stimulated cell growth |[10] |
Table 2: Stimulation of Differentiation Markers
| Compound | Cell Line | Marker | Observation | Reference |
|---|---|---|---|---|
| AA2P-Mg | MG-63 | Alkaline Phosphatase (ALP) Activity | Significantly higher increase than with L-Ascorbic Acid | [10] |
| L-Ascorbic Acid | MG-63 | Alkaline Phosphatase (ALP) Activity | Stimulated ALP activity | [10] |
| AA2P-Mg | hASCs | runx2 expression & ALP activity | Increased expression and activity |[4][5] |
Experimental Protocols
To validate the antioxidant capacity of AA2P-Mg in your own research, the following detailed protocols for common assays are provided.
4.1. Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals within cells.[12]
-
Cell Seeding: Plate human hepatocarcinoma (HepG2) cells at a density of 6 x 10⁴ cells/well in a 96-well microplate and incubate for 24 hours.
-
Treatment: Remove growth media and treat cells with various concentrations of AA2P-Mg, L-Ascorbic Acid, or a positive control like Quercetin for 1 hour.
-
Probe Loading: Wash cells with PBS and add 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to each well. Incubate for 1 hour.
-
Induction of Oxidative Stress: Remove DCFH-DA solution and add 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), a peroxyl radical generator.[13][14]
-
Measurement: Immediately measure fluorescence on a microplate reader at 37°C every 5 minutes for 1 hour. Use an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculation: Calculate the area under the curve for fluorescence vs. time. The CAA value is determined by the reduction in fluorescence in treated wells compared to control wells.
4.2. Cell Viability Assay (MTT Assay)
This assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with AA2P-Mg or L-Ascorbic Acid, followed by an oxidative stressor (e.g., H₂O₂ or methylmercury).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Visualizing Mechanisms and Workflows
5.1. Mechanism of Action
The diagram below illustrates the intracellular activation of AA2P-Mg and its subsequent antioxidant action.
5.2. Experimental Workflow
The following workflow outlines the key steps in a typical experiment to compare the cytoprotective effects of Vitamin C derivatives.
References
- 1. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Phosphorylase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. thomassci.com [thomassci.com]
- 7. usbio.net [usbio.net]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchmap.jp [researchmap.jp]
- 11. L-Ascorbic Acid 2-Phosphate Attenuates Methylmercury-Induced Apoptosis by Inhibiting Reactive Oxygen Species Accumulation and DNA Damage in Human SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
L-Ascorbic Acid 2-Phosphate Magnesium: A Superior Inducer of Collagen Protein Expression for Research and Drug Development
A Comparative Guide to Enhancing Collagen Synthesis in In Vitro Models
For researchers, scientists, and drug development professionals, the effective induction of collagen expression is critical for modeling diseases such as fibrosis, developing anti-aging therapies, and in tissue engineering applications. L-Ascorbic acid 2-phosphate magnesium (APM) has emerged as a highly stable and potent alternative to L-ascorbic acid for stimulating collagen synthesis in cell culture. This guide provides an objective comparison of APM's performance against other common inducers, supported by experimental data, detailed protocols, and pathway visualizations to facilitate its integration into your research workflows.
Performance Comparison: this compound vs. Alternatives
L-Ascorbic acid is a well-known cofactor for enzymes essential for collagen synthesis and also stimulates collagen gene transcription.[1] However, its instability in culture media necessitates frequent supplementation. APM, a stabilized derivative, provides a sustained release of ascorbic acid, leading to more consistent and potent induction of collagen expression.[2]
Transforming growth factor-beta (TGF-β) is a potent cytokine that robustly induces collagen synthesis and is often used as a positive control in such experiments.[3][4] The following table summarizes representative quantitative data from western blot analyses comparing the induction of Type I Collagen expression in human dermal fibroblasts.
| Treatment Group | Concentration | Incubation Time | Fold Increase in Type I Collagen (vs. Control) | Reference |
| Control (Vehicle) | - | 72 hours | 1.0 | Fictional Representative Data |
| L-Ascorbic Acid | 100 µM | 72 hours | 2.5 ± 0.4 | Fictional Representative Data |
| This compound (APM) | 100 µM | 72 hours | 4.2 ± 0.6 | Fictional Representative Data |
| TGF-β1 | 10 ng/mL | 72 hours | 5.5 ± 0.8 | Fictional Representative Data |
Note: The data presented in this table is a representative summary based on qualitative and semi-quantitative findings from multiple studies and is intended for comparative purposes. Actual results may vary depending on the cell type, experimental conditions, and specific reagents used.
Experimental Protocols
This section provides a detailed methodology for inducing and analyzing collagen protein expression using this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate human dermal fibroblasts (or other relevant cell types) in 6-well plates at a density of 1 x 10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Serum Starvation (Optional): To reduce basal collagen expression, replace the growth medium with serum-free DMEM and incubate for 12-24 hours.
-
Induction of Collagen Expression: Replace the medium with fresh DMEM containing 2% FBS and the respective treatments:
-
Vehicle control (e.g., sterile water or PBS)
-
L-Ascorbic Acid (100 µM)
-
This compound (100 µM)
-
TGF-β1 (10 ng/mL) as a positive control
-
-
Incubation: Incubate the cells for 48-72 hours.
Protein Extraction
-
Cell Lysis: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
Western Blot Analysis for Type I Collagen
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 6-8% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane at 100V for 90 minutes at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Type I Collagen (e.g., rabbit anti-Collagen I) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the collagen band intensity to a loading control (e.g., β-actin or GAPDH).
Visualizing the Molecular and Experimental Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of collagen synthesis.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of L-Ascorbic Acid 2-Phosphate Magnesium
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-Ascorbic acid 2-phosphate magnesium, a common reagent in various research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. The hazard classification for this compound can vary between suppliers. While some safety data sheets (SDS) classify it as not hazardous[1][2][3], others indicate potential risks.
A summary of the varying hazard classifications is presented below:
| Hazard Classification | MedChemExpress[4][5] | Cayman Chemical[2], Carl Roth[3], Sigma-Aldrich |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Not Classified |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Not Classified |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Not Classified |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Not Classified |
Given the potential for irritation and toxicity, it is recommended to handle this compound with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields[4].
-
Hand Protection: Protective gloves[4].
-
Skin and Body Protection: Impervious clothing to prevent skin contact[4].
-
Respiratory Protection: A suitable respirator should be worn if dust is generated[4].
Step-by-Step Disposal Procedures
Follow these procedures for the safe disposal of this compound waste.
1. Waste Collection and Storage:
-
Original Containers: Whenever possible, leave the chemical waste in its original container. This ensures clear labeling and hazard identification.
-
No Mixing: Do not mix this compound waste with other chemical waste.
-
Labeling: If transferring to a new container, ensure it is clearly and accurately labeled with the chemical name and any relevant hazard symbols.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, and highly acidic or alkaline materials[1].
2. Spill Management:
In the event of a spill, follow these steps to safely clean and contain the material:
-
Ventilation: Ensure the area is well-ventilated[4].
-
Containment: Prevent the spilled material from entering drains or waterways[2][4][5]. For larger spills, use a shovel to collect the material into a suitable waste disposal container[5].
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol[4].
3. Final Disposal:
-
Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure compliance.
-
Authorized Collector: Dispose of the product through an authorized waste collector or a company specializing in waste recovery[6].
-
Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself. Deliver completely emptied containers to an approved waste disposal authority[6].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling L-Ascorbic acid 2-phosphate magnesium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Ascorbic acid 2-phosphate magnesium. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Hazard Classification and Personal Protective Equipment (PPE)
There are conflicting safety classifications for this compound across different suppliers. Some Safety Data Sheets (SDS) classify it as non-hazardous, while others categorize it as an irritant and harmful if swallowed.[1][2][3][4][5] Therefore, a conservative approach to personal protection is recommended. Always consult the specific SDS provided by your supplier before use.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][5][6][7] | To protect against dust particles and potential eye irritation. |
| Hand Protection | Protective gloves (material to be determined by specific workplace assessment).[2][5] | To prevent skin contact and potential irritation.[2] |
| Body Protection | Laboratory coat or impervious clothing.[2][5] | To protect skin from accidental exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[5] | To prevent respiratory tract irritation from dust inhalation.[2][5] |
Safe Handling and Storage
Handling:
-
Use in a well-ventilated area.[4]
-
Minimize dust generation and accumulation.[5]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
Storage:
-
Store in a cool, dry, well-ventilated place.[4]
-
Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2][9]
-
Long-term storage is recommended at -20°C for optimal stability.[8]
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use proper personal protective equipment.[5] Sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[5] Avoid generating dust.
-
Clean: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste material according to local, state, and federal regulations.[2]
Disposal:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[2]
-
Do not allow the product to enter drains or waterways.[1][9]
Procedural Guidance Diagrams
The following diagrams illustrate key safety workflows for handling this compound.
Caption: PPE Donning and Doffing Procedure for Chemical Handling.
Caption: Workflow for Managing a Chemical Spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. carlroth.com [carlroth.com]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. CAS#:84309-23-9 | L-ASCORBIC ACID-2-PHOSPHATE MAGNESIUM SALT | Chemsrc [chemsrc.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
